Table 1: Key Characteristics of Acetolactate Synthase (ALS)
| Aspect | Description |
|---|---|
| Systematic Name | Acetolactate synthase (ALS) or Acetohydroxyacid synthase (AHAS) [1]. |
| EC Number | EC 2.2.1.6 [1] |
| Primary Function | Catalyzes the first common step in the biosynthesis of the branched-chain amino acids (valine, leucine, and isoleucine) [1] [2]. |
| Catalytic Reaction | Condenses two molecules of pyruvate to form acetolactate (precursor to valine and leucine), or pyruvate and 2-ketobutyrate to form acetohydroxybutyrate (precursor to isoleucine). The reaction involves decarboxylation [1] [2]. |
| Cofactors Required | Thiamine diphosphate (ThDP), Flavine Adenine Dinucleotide (FAD), and a divalent metal ion (e.g., Mg²⁺) [1] [2]. |
| Cellular Location | In plants, it is located in the chloroplasts [1]. |
Table 2: Major Classes of Commercial ALS-Inhibiting Herbicides
| Herbicide Class | Key Feature | Example Active Ingredients |
|---|---|---|
| Sulfonylureas (SU) | One of the first discovered classes; highly potent [3]. | Chlorsulfuron, Trifloxysulfuron [3] |
| Imidazolinones (IMI) | Imazaquin [3] | |
| Triazolopyrimidines (TP) | This is the chemical class of Diclosulam [3]. | |
| Pyrimidinylthiobenzoates (PTB) | Also known as Pyrimidinyloxybenzoates [1]. | Pyrithiobac [3] |
| Sulfonylaminocarbonyltriazolinones (SCT) |
Mechanism of Action: These herbicides inhibit the ALS enzyme, disrupting the production of valine, leucine, and isoleucine. This quickly halts plant cell division and growth, leading to plant death [2] [4]. Their potency, effectiveness at low application rates, and high mammalian safety profile make them successful herbicides [2] [3].
Binding Site: Herbicides do not bind to the catalytic site but to a specific herbicidal site on the enzyme. This is why resistance mutations can affect herbicide binding without always completely disrupting the enzyme's natural function [1].
Table 3: Documented Target-Site Resistance Mutations in ALS
| Residue Position (A. thaliana) | Amino Acid Substitution | Observed Resistance / Cross-Resistance Patterns |
|---|---|---|
| Proline 197 | P197S | Confers high-level resistance to sulfonylureas (SU) and triazolopyrimidines (TP), but the plants remain susceptible to imidazolinones (IMI) [1]. |
| Tryptophan 574 | W574L | Confers broad-spectrum resistance to multiple ALS inhibitor classes, including imidazolinones, sulfonylureas, and triazolopyrimidines [3]. |
The diagram below outlines a general approach for characterizing herbicide resistance, as used in a study on pigweed [3].
Key Experimental Components:
This compound is a selective, systemic herbicide belonging to the sulfonanilide class of the triazolopyrimidine family [1]. It is primarily used as a soil-applied pre-emergence herbicide, though it also has post-emergence applications in crops like peanuts [2] [3]. Its core function is to control a broad spectrum of broadleaf weeds and some sedges.
The molecular mechanism of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [1] [4] [5]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to growth cessation and eventual death [4] [5]. The following diagram illustrates this primary mode of action and the herbicide's fate in the environment.
Diagram: Primary mode of action and environmental fate of this compound.
The tables below summarize the key chemical, physical, and toxicological properties of this compound, along with its efficacy against specific weed species.
Table 1: Basic Chemical and Physical Properties of this compound [2] [1]
| Property | Value |
|---|---|
| CAS Number | 145701-21-9 |
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S |
| Molecular Mass | 406.22 g/mol |
| IUPAC Name | N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
| Melting Point | 218-221 °C |
| Vapor Pressure (25°C) | 6.67 × 10⁻¹⁰ mPa |
| Water Solubility (20°C, pH 7) | 6.32 mg/L |
| Octanol-Water Partition Coeff. (log P, pH 7) | 0.85 |
| Dissociation Constant (pKa) | 4.0 |
Table 2: Toxicological and Ecotoxicological Profile [2] [1] [5]
| Category | Species | Test Endpoint | Result / Value |
|---|---|---|---|
| Mammalian Toxicity | Rat (Oral) | Acute LD₅₀ | >5000 mg/kg |
| Rat (Dermal) | Acute LD₅₀ | >2000 mg/kg | |
| Rat (Inhalation) | LC₅₀ (4h) | >5.04 mg/L | |
| Ecotoxicology | Bobwhite Quail (Oral) | Acute LD₅₀ | >2250 mg/kg |
| Rainbow Trout (96h) | LC₅₀ | >110 mg/L | |
| Bluegill Sunfish (96h) | LC₅₀ | >137 mg/L | |
| Daphnia (48h) | LC₅₀ | 72 mg/L | |
| Honeybee (Contact) | LD₅₀ (48h) | >25 mg/bee | |
| Green Algae (14d) | EC₅₀ | 1.6 µg/L |
Table 3: Efficacy on Key Broadleaf Weeds and Application Rates [2] [1] [4]
| Target Weed Species | Level of Control | Key Crops & Application Rate (g ai/ha) |
|---|---|---|
| Common Ragweed (Ambrosia artemisiifolia) | ≥92% control (within 35 DAP) [3] | Peanuts: 21-32 g ai/ha [2] |
| Entireleaf Morningglory (Ipomoea hederacea) | 59-91% control [2] | Soybeans: 32-42 g ai/ha [2] |
| Yellow Nutsedge (Cyperus esculentus) | Effective control [2] [4] | - |
| Cocklebur (Xanthium strumarium) | Controlled [2] [1] | - |
| Eclipta (Eclipta prostrata) | >91% control [2] | - |
| Common Lambsquarters (Chenopodium album) | >91% control (PRE mix) [2] | - |
| Pigweed (Amaranthus spp.) | Controlled [4] [6] | - |
| Velvetleaf (Abutilon theophrasti) | Controlled [2] | - |
Research indicates that this compound is often evaluated in integrated weed management systems. Key experimental findings include:
This compound is a soil-applied herbicide belonging to the chemical class of triazolopyrimidine sulfonanilides that provides control of broadleaf weeds in various crops including soybeans, peanuts, and cereals. First introduced around 2000, this compound functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids. With the molecular formula C₁₃H₁₀Cl₂FN₅O₃S and a systematic IUPAC name of 2',6'-dichloro-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonanilide, this herbicide has become an important tool in agricultural weed management due to its efficacy at low application rates (typically 21-42 g ai/ha). However, understanding its environmental fate and behavior in soil systems is crucial for assessing its ecological impact and developing sustainable use practices.
The environmental significance of this compound stems from its combination of moderate persistence in soil systems and high mobility in certain soil types, which creates potential for groundwater contamination. As a synthetic organic compound with a triazolopyrimidine backbone, this compound's behavior in the environment is governed by its physicochemical properties and interaction with soil components. This comprehensive review synthesizes current scientific knowledge on this compound's soil fate, incorporating fundamental properties, degradation pathways, mobility, and impacts on soil microbial communities, with particular emphasis on experimental methodologies suitable for continued investigation by environmental researchers and soil scientists.
This compound possesses distinct physicochemical properties that fundamentally influence its environmental behavior and fate in soil systems. Understanding these characteristics is essential for predicting its mobility, persistence, and potential ecological impacts. The compound presents as an off-white solid with a brown granular form and non-distinct odor in commercial formulations, which are typically supplied as wettable granules for agricultural application.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Significance |
|---|---|---|---|
| Molecular Weight | 406.22 g/mol | - | Influences adsorption/desorption |
| Melting Point | 218-221°C | - | Indicates thermal stability |
| Vapor Pressure | 6.67 × 10⁻¹⁰ mPa | 25°C | Very low volatility |
| Water Solubility | 6.32 mg/L | 20°C, pH 7 | Low solubility |
| Octanol-Water Partition Coefficient (log P) | 0.85 | pH 7, 20°C | Moderate lipophilicity |
| Dissociation Constant (pKa) | 4.0 | 25°C | Weak acid |
| Soil Adsorption Coefficient (Koc) | 55-78 mL/g | Variable across soils | High mobility potential |
The low aqueous solubility of this compound (6.32 mg/L at 20°C and pH 7) combined with its very low vapor pressure (6.67 × 10⁻¹⁰ mPa at 25°C) significantly limits its transport through volatilization but enhances its potential for persistence in the soil environment. As a weak acid with a pKa of 4.0, this compound's ionic state varies with environmental pH, influencing its sorption-desorption behavior and mobility in different soil types. The partition coefficient (log P of 0.85 at pH 7) indicates moderate lipophilicity, which contributes to its soil adsorption characteristics and potential for bioaccumulation.
The soil adsorption coefficient (Koc) ranges between 55-78 mL/g across different soil types, classifying this compound as having high mobility in most agricultural soils, with significant potential for leaching to groundwater, particularly in coarse-textured soils with low organic matter content. This compound demonstrates varying solubility in organic solvents, with highest solubility in acetone (7970 mg/L), followed by dichloromethane (2170 mg/L), ethyl acetate (1450 mg/L), and methanol (813 mg/L). These properties collectively influence this compound's formulation, application methods, and environmental behavior, ultimately determining its efficacy as a herbicide and its potential ecological impacts.
This compound undergoes complex degradation processes in soil environments, primarily through microbial activity, with the rate and pathway influenced by various edaphic factors including soil type, moisture content, temperature, and microbial community structure. The degradation kinetics of this compound generally follow a biphasic pattern, with an initial rapid decline followed by a slower dissipation phase, which has significant implications for its environmental persistence and potential carryover to subsequent crops.
Laboratory Studies: Under controlled laboratory conditions at 20-25°C, this compound demonstrates moderate persistence in soil systems, with reported DT₅₀ values (time for 50% dissipation) ranging from 14 to 80 days depending on soil characteristics. Aerobic metabolism studies across nine soils from the United States, Argentina, and Brazil showed an average DT₅₀ of 28 ± 12 days, with DT₉₀ values (time for 90% dissipation) averaging 190 ± 91 days [1]. These variations highlight the significant influence of soil properties and environmental conditions on degradation rates.
Field Studies: Field dissipation rates often differ from laboratory predictions due to variable environmental factors. Field studies report an average DT₅₀ of approximately 20 days [2], suggesting that under actual field conditions, this compound may be less persistent than laboratory incubations indicate. This enhanced field degradation is likely attributable to factors such as soil temperature fluctuations, moisture variability, and increased microbial activity in natural environments compared to controlled laboratory settings.
Environmental Influences: Research has demonstrated that soil moisture content significantly affects this compound persistence. Studies conducted under summer conditions with average temperatures of 24°C examined degradation at different soil moisture levels (60%, 80%, and 100% of field capacity) [3]. The degradation rate generally increased with higher moisture content, suggesting that microbial degradation plays a predominant role in this compound dissipation, as higher moisture conditions typically enhance microbial activity.
The aerobic metabolism of this compound in soil proceeds through several well-defined pathways, resulting in the formation of multiple metabolites that exhibit varying degrees of persistence and mobility:
This compound Soil Metabolic Pathways: The diagram illustrates the primary degradation routes and key metabolites formed through microbial transformation in aerobic soil conditions.
The primary metabolic pathways include:
The terminal degradation products of this compound are mineralization to CO₂ and formation of bound soil residues that become incorporated into the soil organic matrix [1]. The extent of mineralization varies with soil type and microbial activity, but generally represents a significant sink for this compound carbon over extended periods. The sorptivity of this compound and its metabolites has been observed to increase with time, suggesting increasingly strong binding to soil components as degradation progresses.
This compound's mobility in soil represents a critical aspect of its environmental behavior, with significant implications for potential groundwater contamination and off-site transport. The compound's physicochemical properties, particularly its weak acid character (pKa = 4.0) and low soil adsorption coefficient (Koc = 55-78 mL/g), contribute to its classification as a highly mobile herbicide in most agricultural soils.
Sorption Characteristics: The soil adsorption coefficient (Koc) of this compound falls within the range of 55-78 mL/g across different soil types [2] [4], indicating relatively weak sorption to soil constituents and suggesting potential for leaching. Apparent sorption coefficients (Kd) determined through extraction studies averaged 1.1 L/kg for six tested soils [1], consistent with the high mobility classification. This limited sorption is attributed to the anionic nature of this compound at most environmental pH values (above its pKa of 4.0), which reduces interactions with predominantly negatively charged soil particles.
Soil Property Influence: The sorption of this compound is minimally influenced by soil pH in contrast to many other weak acid herbicides [1]. However, soil organic matter content represents the primary factor controlling sorption, with higher organic matter generally resulting in reduced mobility. The sorptivity of this compound and its degradates has been observed to increase with time, suggesting aging effects or formation of stronger bonds with soil components over time [1].
Metabolite Mobility: Metabolites of this compound generally exhibit similar or slightly higher mobility compared to the parent compound, with sorption coefficients (Kd) for metabolites typically slightly lower than that of this compound [1]. This suggests that degradation products may potentially be more mobile in soil environments, though their persistence is generally less than the parent compound.
Table 2: this compound Runoff Characteristics Based on Modeling Studies
| Scenario | Runoff (% of applied) | Phase Distribution | Mitigation Strategies |
|---|---|---|---|
| Field Study (average) | ~1% | >97% in water, <3% sediment-associated | - |
| Tifton Soil (90th percentile) | 1.8% | Predominantly aqueous phase | Conservation tillage |
| Bibb Soil (90th percentile) | 5.2% | Predominantly aqueous phase | Reduced application rates |
| Worst-case scenarios | Up to 5.2% | >97% in water | Vegetated filter strips |
Runoff studies conducted near Tifton, GA under simulated severe rainfall conditions (50 mm in 3 hours) demonstrated that this compound losses in runoff are primarily transported in the aqueous phase (>97%) rather than associated with sediment (<3%) [5]. This predominance of aqueous transport is consistent with this compound's high water solubility and limited affinity for soil particles.
The Pesticide Root Zone Model (PRZM v. 3.12) has been successfully validated for this compound, with model-predicted edge-of-field loading within 1% of observed average this compound runoff from field studies [5]. Long-term simulations using a 41-year weather record from Dublin, GA predicted that 90th percentile runoff amounts varied significantly by soil type, with Tifton soils showing 1.8% loss and Bibb soils showing 5.2% loss of applied this compound [5]. These findings highlight the importance of soil-specific risk assessments and targeted mitigation strategies in vulnerable areas.
The investigation of this compound degradation in soil requires carefully controlled laboratory conditions to obtain reproducible and meaningful results. The following protocol adapts methodologies from published studies on this compound metabolism [1]:
Materials and Equipment:
Procedure:
Data Analysis: Calculate DT₅₀ and DT₉₀ values using first-order or biphasic kinetic models. Identify major metabolites exceeding 10% of applied radioactivity and determine their persistence patterns. Statistical analysis should include replicates (minimum n=3) and appropriate measures of variability.
The protocol for assessing effects of this compound on soil microbial communities, particularly those involved in nitrogen and carbon cycling, adapts methodologies from recent research [6]:
Materials and Equipment:
Procedure:
Data Analysis: Normalize gene copy numbers to gram of dry soil. Calculate differential abundance of taxonomic groups and functional genes between treatments. Perform statistical analyses (ANOVA, PERMANOVA) to determine significant differences (p < 0.05) between treatment groups. Use integrated biomarker response (IBR) analysis to comprehensively assess overall herbicide impact.
The environmental fate characteristics of this compound present a complex risk profile that requires careful management to minimize potential adverse ecological impacts. Understanding the intersection of its persistence, mobility, and toxicity is essential for developing science-based regulatory guidelines and agricultural practices.
This compound exhibits differential toxicity across various ecological receptors, creating a varied risk landscape:
Soil Microorganisms: Research demonstrates that this compound significantly affects soil microbial communities involved in critical nutrient cycling processes. At concentrations of 0.05 mg kg⁻¹, this compound has been shown to inhibit nitrification while simultaneously promoting denitrification processes [6]. These changes to the nitrogen cycle could potentially alter soil fertility and nutrient availability for crops. Additionally, this compound at 0.5 mg kg⁻¹ may enhance microbial carbon fixation capacity, while higher concentrations (2.5 mg kg⁻¹) activate β-glucosidase activity [6], indicating complex effects on carbon cycling.
Aquatic Organisms: this compound presents particularly high toxicity to aquatic plants and algae, with an EC₅₀ for Lemma sp. of 1.16 μg/L [4] and for green algae (Selenastrum capricornutum) of 1.6 μg/L [4], classifying it as highly toxic to aquatic flora. This heightened sensitivity necessitates careful management to prevent contamination of aquatic ecosystems through runoff or leaching.
Soil Fauna and Beneficial Insects: The herbicide demonstrates low toxicity to earthworms (LC₅₀ >991 mg/kg) [4] and honeybees (contact LD₅₀ >25 mg/bee) [2] [4], suggesting limited direct risk to these beneficial organisms under normal application scenarios. This selective toxicity profile is advantageous for integrated pest management programs.
This compound's environmental profile has led to specific regulatory considerations and use restrictions:
Regulatory Status: this compound is not approved under EC Regulation 1107/2009 [2], reflecting concerns about its environmental fate and ecotoxicological profile. The compound has been classified as a "forever chemical" under specific criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤0.1 mg l⁻¹ [2].
Risk Mitigation Strategies: Based on modeling and field studies, several strategies can effectively minimize environmental risks:
The integrated biomarker response analysis indicates that the toxicity of this compound to soil microbial communities is greater than that of the related herbicide cloransulam-methyl [6], highlighting the need for compound-specific risk assessments even within the same chemical class. This comprehensive understanding of this compound's environmental implications supports the development of targeted risk management strategies that maximize agricultural benefits while minimizing ecological impacts.
This compound represents a chemically sophisticated herbicide with specific environmental fate characteristics that necessitate science-based management. Its moderate persistence in soil systems (DT₅₀ range of 14-80 days), combined with high mobility (Koc 55-78 mL/g) and potential for transformation into multiple metabolites, creates a complex environmental behavior profile that varies significantly with soil properties and climatic conditions. The primary degradation pathways proceed through microbial metabolism, resulting in hydroxylated metabolites and cleavage products that eventually mineralize to CO₂ or form bound residues.
For a compound like diclosulam, a comprehensive assessment typically involves evaluating its solubility and several key processes that govern its mobility in the subsurface. The table below outlines the core components of this assessment.
| Assessment Aspect | Description & Key Processes | Relevant Experimental & Modeling Approaches |
|---|---|---|
| Fundamental Solubility | The aqueous solubility of a compound determines its maximum concentration in water, influencing its potential to enter and be transported by groundwater [1]. | Standard shake-flask or turbidimetric solubility assays (e.g., Pion’s μSOL assay) under controlled pH and temperature; Predictive models using machine learning (e.g., XGBoost on molecular descriptors) [2] [1]. |
| Sorption & Retardation | Sorption to soil organic matter or minerals retards contaminant movement relative to groundwater flow. The extent is quantified by the retardation factor (R) [3] [4]. | Batch sorption experiments to derive distribution coefficients (Kd); Column transport studies to determine retardation factors. |
| Degradation & Transformation | Biotic (microbial) and abiotic degradation reduces the mass and toxicity of a contaminant plume over time [4]. | Laboratory microcosm studies to identify degradation products and rates under various redox conditions. |
| Subsurface Transport | The combined action of advection (flow with water), dispersion (spreading), and diffusion governs the plume's spread [3]. | Mathematical modeling using advection-dispersion equations (ADE); Complex models incorporating heterogeneity and uncertainty [3]. |
The following workflow outlines a combined experimental and modeling approach to characterize a compound's subsurface behavior.
Figure 1: A sequential workflow for assessing contaminant mobility, integrating lab experiments and predictive modeling.
K_d [4].R and the longitudinal dispersivity αL [3].λ_bio [4].Based on general contaminant science [5] [4], the following factors would be critical for a this compound assessment:
The table below summarizes the key NMR parameters and techniques used to investigate tautomeric equilibria, which are highly relevant for a heterocyclic compound like Diclosulam [1] [2].
| NMR Parameter / Technique | Application in Tautomerism Studies | Key Insights for Heterocyclic Compounds |
|---|---|---|
| Chemical Shifts (¹⁵N, ¹³C, ¹⁹F) | Identify atoms involved in proton transfer/gross electronic structure changes [1] [2] [3]. | Large chemical shift ranges (especially ¹⁵N) sensitive to hybridization, protonation; ¹⁹F is a sensitive reporter if present [1] [3]. |
| One-Bond Coupling Constants (e.g., ¹J(N,H)) | Distinguish between different nitrogen protonation states (e.g., NH vs. =N-) [1]. | A ¹J(N,H) coupling constant of ~90 Hz is a clear indicator of an NH group in the structure [1]. |
| Isotope Effects on Chemical Shifts | Probe equilibrium dynamics and identify atoms near proton relocation site [1]. | Deuterium-induced equilibrium isotope effects (EIEs) on ¹³C or ¹⁵N shifts indicate a change in the tautomeric population upon deuteriation [1]. |
| Variable-Temperature NMR | Determine kinetic parameters (barriers) and quantify tautomer ratios [2]. | Slower exchange at lower temperatures can resolve separate signals for individual tautomers, allowing for direct integration [2]. |
For studying a compound like this compound, a multi-technique NMR approach is recommended. The following workflow, applicable to a standard 500 MHz NMR spectrometer, outlines the key steps.
NMR analysis workflow for tautomerism, covering sample preparation to data interpretation.
2. NMR Data Acquisition
3. Data Interpretation
The available literature strongly suggests that this compound's tautomerism will involve its triazolopyrimidine ring system. Studies on 4,5-dihydro-1H-1,2,3-triazoles demonstrate that ¹⁵N NMR is exceptionally powerful for such systems [3]. Key findings include:
This compound is a broad-spectrum triazolopyrimidine sulfonamide herbicide used extensively for pre-emergence control of broadleaf weeds in various crops including soybeans, peanuts, and cotton [1]. As a soil-applied herbicide, this compound possesses specific physicochemical properties that influence its environmental fate and analytical detection: it has low aqueous solubility (6.32 μg/mL at 20°C), moderate persistence in soil (typical DT₅₀ of 20-49 days), and high mobility that may lead to groundwater leaching [1]. These characteristics necessitate precise and reliable monitoring methods to assess this compound residues in environmental matrices. The molecular structure of this compound (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide) contains chromophores that make it amenable to UV detection, while its acidic nature (pKa = 4.0) influences its chromatographic behavior in reversed-phase systems [2].
Environmental monitoring of pesticides like this compound is mandated by regulatory frameworks worldwide to ensure ecosystem and human safety. This document presents a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in soil and water matrices. The method has been developed following International Council for Harmonisation (ICH) guidelines [3] [4] and incorporates robustness features specifically designed for environmental sample analysis. The methodology includes detailed protocols for sample preparation, chromatographic separation, and method validation parameters, providing environmental researchers and analytical chemists with a reliable framework for this compound residue analysis in compliance with global regulatory standards.
The analytical method for this compound quantification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, leveraging the compound's chemical structure and properties. This compound contains aromatic rings and conjugated systems in its triazolopyrimidine sulfonamide structure that provide strong UV absorbance, making UV detection particularly suitable [5]. The acidic nature of this compound (pKa = 4.0) allows for ionization control through mobile phase pH manipulation, which significantly affects retention and peak shape in reversed-phase chromatography. By adjusting the mobile phase pH to approximately 2.0-3.0, we suppress the ionization of this compound's sulfonamide group, resulting in better retention and symmetric peak shapes on conventional C18 stationary phases [6].
This method has been optimized to provide selective separation of this compound from potential interferents commonly present in environmental matrices, including soil organic components and water-soluble constituents. The chromatographic conditions employ a gradient elution profile to efficiently separate this compound from co-extracted compounds while maintaining a reasonable analysis time. The stability-indicating capability of the method was demonstrated through forced degradation studies, confirming that the method can accurately quantify this compound in the presence of its degradation products [4]. The method's validation encompasses all parameters required by ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness, making it suitable for regulatory compliance monitoring [3] [4]. The complete analytical workflow is illustrated in Figure 1 below.
Figure 1: HPLC Analysis Workflow for this compound in Environmental Samples
Table 1: Chemicals, Standards, and Reagents
| Item | Specification | Purity/Requirements |
|---|---|---|
| This compound standard | Certified reference material | ≥98.5% purity |
| Acetonitrile | HPLC gradient grade | ≥99.9% |
| Phosphoric acid | Analytical reagent grade | 85% concentration |
| Water | HPLC grade | Resistivity ≥18.2 MΩ·cm |
| Formic acid | Analytical reagent grade | ≥98% |
| Sodium sulfate | Anhydrous | ≥99% |
Table 2: Equipment and Instrumentation
| Equipment | Specification | Manufacturer/Example |
|---|---|---|
| HPLC System | Binary pump, autosampler, column oven, DAD | Waters Alliance e2695 |
| Analytical column | C18 (150 mm × 4.6 mm, 3 μm) | Waters Symmetry C18 |
| Guard column | C18 (10 mm × 4.0 mm, 3 μm) | Compatible with analytical column |
| pH meter | Digital with temperature compensation | Metrohm 744 |
| Analytical balance | Precision 0.1 mg | Mettler Toledo XS205 |
| Centrifuge | Refrigerated, capacity 50 mL tubes | Eppendorf 5804 R |
| Solid-phase extraction | C18 cartridges (500 mg/6 mL) | Waters Sep-Pak |
| Ultrasonic bath | Frequency 40 kHz | Branson 3800 |
| Vacuum manifold | For SPE processing | Waters |
All solvents and chemicals should be HPLC grade to minimize interference peaks. This compound standard solutions should be prepared fresh weekly and stored at 4°C when not in use, as this compound stability studies indicate potential degradation at room temperature after 24 hours [6]. Mobile phases must be filtered through 0.45 μm membrane filters and degassed prior to use to prevent column damage and baseline noise [5].
All standard solutions should be stored in amber glass containers at 4°C when not in use. Under these conditions, this compound standards remain stable for up to 30 days [6].
Water samples containing this compound residues require careful processing to concentrate the analyte and remove potential interferents while maintaining the compound's integrity. The following protocol has been optimized for various water types including groundwater, surface water, and agricultural runoff:
This SPE procedure typically provides >95% recovery for this compound from water matrices while effectively removing interfering components that could compromise chromatographic performance or detection sensitivity.
Soil samples present a more complex matrix requiring extensive extraction and cleanup to accurately quantify this compound residues. The following protocol has been validated for various soil types with different organic matter content and texture:
This extraction procedure typically yields 85-95% recovery of this compound from soil matrices while effectively minimizing co-extractive interferences that could affect chromatographic analysis.
Table 3: HPLC Instrumental Parameters
| Parameter | Configuration | Alternative |
|---|---|---|
| Column | C18 (150 mm × 4.6 mm, 3 μm) | C8 (150 mm × 4.6 mm, 3 μm) |
| Mobile Phase A | 0.05 M phosphoric acid, pH 2.0 | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient Program | Time (min) / %B: 0/35, 2/65, 8/65, 9/35, 12/35 | Isocratic 65% B for simple matrices |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (robustness range) |
| Column Temperature | 30°C | 25-40°C (robustness range) |
| Injection Volume | 20 μL | 10-50 μL (depending on sensitivity needs) |
| Detection Wavelength | 210 nm | 220 nm (alternative for complex matrices) |
| Run Time | 12 minutes | - |
The selection of a C18 column with 3 μm particle size provides optimal efficiency for this compound separation while maintaining reasonable backpressure. The acidic mobile phase (pH 2.0) ensures that this compound remains in its non-ionized form, improving peak symmetry and chromatographic efficiency [6]. The gradient program begins with a higher aqueous composition to retain this compound adequately while eluting early polar interferents, then increases organic composition to ensure efficient elution of this compound and other mid-polarity compounds. The 12-minute runtime includes a 3-minute re-equilibration period to ensure retention time stability throughout an analytical sequence.
System suitability tests must be performed before sample analysis to verify that the chromatographic system is adequate for the intended application. Prepare a system suitability solution containing this compound at a concentration of 1.0 μg/mL and inject six replicates. The system is considered suitable if the following criteria are met:
These parameters ensure that the method provides adequate precision, efficiency, and peak symmetry for reliable quantification of this compound in environmental samples [3] [4].
The HPLC method for this compound quantification in soil and water matrices was rigorously validated according to ICH Q2(R1) guidelines [3] [4]. The validation protocol assessed key parameters including specificity, linearity, accuracy, precision, and sensitivity, with acceptance criteria predefined based on regulatory requirements for environmental analysis.
Table 4: Method Validation Results for this compound Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 0.05-5.0 μg/mL | - |
| Correlation coefficient (r²) | 0.9992 | ≥0.998 |
| Accuracy (% recovery) | ||
| - Water (0.1 μg/mL) | 97.5% | 90-110% |
| - Water (1.0 μg/mL) | 99.2% | 90-110% |
| - Soil (0.1 μg/mL) | 92.8% | 85-105% |
| - Soil (1.0 μg/mL) | 95.6% | 85-105% |
| Precision (%RSD) | ||
| - Intra-day (n=6) | 1.2% | ≤2% |
| - Inter-day (n=18) | 1.8% | ≤3% |
| LOD | 0.015 μg/mL | - |
| LOQ | 0.05 μg/mL | - |
| Robustness | Retention time variation <2% | With deliberate parameter changes |
The method demonstrated excellent linearity across the calibrated range, with a correlation coefficient exceeding 0.999. The accuracy, expressed as percentage recovery, met the acceptance criteria for both soil and water matrices at low and high concentration levels. The precision data, represented as relative standard deviation (%RSD), confirmed that the method provides reproducible results both within a single analytical sequence and across different days [6] [4].
The specificity of the method was evaluated by analyzing blank samples of different soil types (sandy, loamy, and clay) and water samples (groundwater, surface water) to demonstrate the absence of interferents at the retention time of this compound. Chromatographic comparison of fortified and non-fortified samples confirmed that the method is selective for this compound in complex environmental matrices. Forced degradation studies were conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the stability-indicating capability of the method. The this compound peak was well-resolved from all degradation products, with peak purity index >0.999, confirming method specificity [4].
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio approach, with LOD defined as a signal-to-noise ratio of 3:1 and LOQ as 10:1. The LOD of 0.015 μg/mL (15 ng/mL) and LOQ of 0.05 μg/mL (50 ng/mL) provide sufficient sensitivity for monitoring this compound residues in environmental samples at levels well below those of regulatory concern. For soil samples, when accounting for the sample preparation concentration factor, the method LOQ corresponds to approximately 0.01 mg/kg, which is adequate for monitoring this compound residues in compliance with international maximum residue limits [3] [4].
When applying this method to environmental samples, appropriate quality control measures must be implemented to ensure data reliability. Each batch of samples should include procedural blanks, matrix-matched calibration standards, and quality control samples (at least three concentrations: low, medium, and high) processed through the entire analytical procedure. For soil samples, matrix-matched calibration is essential to compensate for potential matrix effects that may influence detector response. The calibration standards should be prepared in blank matrix extract and carried through the entire sample preparation procedure [4].
For water samples with relatively low interference potential, solvent-based calibration may be acceptable, but matrix effects should be evaluated by comparing the response of standards prepared in solvent versus matrix extract. If significant matrix suppression or enhancement (>15%) is observed, matrix-matched calibration should be employed. The continuing calibration verification standard should be analyzed after every 10-15 samples to monitor for instrumental drift, with acceptance criteria of ±15% of the true value for the analysis batch to be considered valid.
Common issues that may arise during this compound analysis and their solutions include:
The analytical column should be properly maintained with guard column replacement after 200-300 injections and regular flushing with strong solvents to remove accumulated matrix components. Method performance should be re-verified periodically or when there are significant changes in sample matrix characteristics [5] [7].
This comprehensive HPLC method provides a reliable, sensitive, and robust approach for quantifying this compound residues in soil and water matrices. The method has been thoroughly validated according to international guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision. The sample preparation protocols effectively extract this compound from complex environmental matrices while minimizing interferences that could compromise analytical results. The chromatographic conditions offer an optimal balance between analysis time and resolution, making the method suitable for routine monitoring of this compound in environmental compliance programs.
Diclosulam is a sulfonanilide herbicide from the triazolopyrimidine class, widely used for pre-emergent control of broadleaf weeds in crops like soybeans and peanuts. [1] [2] It acts by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS). [1] As a soil-applied herbicide with potential for mobility and persistence, robust analytical methods for its determination in environmental matrices are essential for regulatory compliance and environmental monitoring. [1] [3] [4] This application note consolidates available physicochemical and environmental fate data to provide researchers with a detailed framework for developing analytical methods for this compound, with a focus on extraction and cleanup procedures for soil and aqueous samples.
Understanding the fundamental properties of this compound is critical for selecting appropriate extraction solvents, adjusting pH conditions, and designing cleanup strategies. Its weak acid nature and specific solubility profile are the most influential factors in method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Analytical Methods | Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | Confirms molecular structure for MS detection. | [1] [2] |
| Molecular Weight | 406.22 g/mol | [1] [2] | |
| CAS RN | 145701-21-9 | Compound identifier. | [1] [2] [5] |
| pKa | 4.0 | Dictates pH-dependent ionization; extraction efficiency is enhanced under acidic conditions (pH < pKa). | [1] [2] |
| Log P (at pH 7) | 0.85 | Indicates moderate lipophilicity at neutral pH. | [1] [2] |
| Vapour Pressure | 6.67 × 10⁻¹⁰ mPa (25°C) | Low volatility; minimal loss during solvent concentration steps. | [1] [2] |
| Melting Point | 218 - 221 °C | High melting point suggests a stable, crystalline solid. | [1] [2] |
Solubility Data: The solubility of this compound is highly dependent on the solvent and pH. It has a low aqueous solubility of 6.32 mg/L at 20°C and pH 7. [1] [2] However, its solubility increases significantly in organic solvents, making it amenable to solvent-based extraction. [1] [2]
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility (g/100 mL) | Suitability for Extraction |
|---|---|---|
| Acetone | ~0.80 | Excellent; a strong solvent for initial extraction from soil. |
| Dichloromethane | ~0.22 | Good; useful for liquid-liquid partitioning. |
| Ethyl Acetate | ~0.15 | Good; an alternative for extraction or partitioning. |
| Methanol | ~0.08 | Moderate; can be used, but less efficient than acetone. |
| Acetonitrile | 0.459 | Good; particularly suitable for HPLC analysis. [6] |
The behavior of this compound in the environment directly informs the choice of analytical matrices and the potential for interference from breakdown products.
The following protocols are synthesized from general analytical principles and the specific physicochemical properties of this compound. The U.S. EPA has posted a method for this compound in soil (MRID 44587802), which uses GC/MS and has a stated limit of quantitation (LOQ) of 1.0 µg/kg. [7] However, the specific details of the extraction and cleanup are not provided in the public summary.
This procedure is designed for a 10-20 gram soil sample.
Workflow for Soil Extraction and Cleanup
Materials:
Detailed Protocol:
Cleanup is essential to remove co-extracted interferents (e.g., humic acids, lipids) before instrumental analysis.
Liquid-Liquid Partitioning (for water samples or solvent exchange):
Solid-Phase Extraction (SPE) - Recommended: SPE provides superior cleanup and concentration. The choice of sorbent is critical.
HPLC Analysis: this compound can be effectively separated and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [6]
Method Performance:
Analytical methods for this compound are critical in various research fields:
While a complete, detailed official method for this compound extraction and cleanup is not fully detailed in the public domain, robust analytical procedures can be developed based on its well-characterized physicochemical properties. The core strategy involves acidification of the sample to suppress ionization, efficient extraction with a strong solvent like acetone, and effective cleanup using reversed-phase SPE. Adherence to these principles, coupled with RP-HPLC separation and MS detection, will yield a highly reliable and sensitive method suitable for environmental monitoring and advanced research applications, such as studying its environmental fate and developing remediation strategies. [1] [7] [6]
The recommended application rate of diclosulam varies based on the crop, formulation, region, and specific weed pressure.
| Crop | Application Timing | Recommended Rate (g a.i./ha) | Formulation & Notes | Source / Region |
|---|---|---|---|---|
| Soybean | Pre-emergence (PRE) | 32 - 42 [1] | General guideline | Agropages |
| Pre-emergence (PRE) | 26 g/ha [2] | For 84% WDG formulation | ICAR-NSRI, India | |
| Post-emergence (POST) | 11.25 - 22.5 [3] | Applied at BBCH 11-13 (1-3 leaves) | Russian Field Study | |
| Peanut | Pre-emergence (PRE) | 21 - 32 [1] | General guideline | Agropages |
| Pre-emergence (PRE) | 26 [4] | Manufacturer's standard rate | Southwest US Study | |
| At Cracking (CRACK) | 26 [4] | Applied 7-13 days after planting | Southwest US Study |
> Important Note on Formulations: The above rates are typically for the active ingredient (a.i.). For commercial products like This compound 84% WG, the required product dose per hectare will be different. For example, a common recommendation for this formulation is 26 g/ha for soybeans and 12.4 g/product/acre (approximately 30.6 g/ha) for groundnuts and soybeans [5] [2]. Always follow the specific product label instructions.
For researchers, the methodology from recent field studies provides a robust framework for designing experiments.
This protocol is based on a study evaluating peanut cultivar tolerance in the southwestern US [4].
This protocol is derived from a study conducted across multiple climatic regions in Russia [3].
The diagram below outlines a logical workflow for designing a this compound efficacy trial, integrating the key decision points from the protocols.
The following tables summarize key chemical properties and degradation data for diclosulam, which are fundamental for understanding its potential interaction with the soil environment.
Table 1: Basic Chemical Properties of this compound [1]
| Property | Value | Characterization |
|---|---|---|
| Water Solubility (at pH 7) | 6.32 mg L⁻¹ | Low |
| Octanol-Water Partition Coefficient (Log P) | 0.85 | Low |
| Vapour Pressure | 6.67 x 10⁻¹⁰ mPa | Low volatility |
| Soil DT₅₀ (typical) | 49 days | Moderately persistent |
| Soil Sorption Coefficient (Kd) | ~1.1 L kg⁻¹ [2] | Low / Mobile |
Table 2: Aerobic Soil Metabolism of this compound [2] Summary of a study on nine soils from the U.S., Argentina, and Brazil, incubated at 0.1 ppm (approximately twice the maximum field application rate).
| Parameter | Value / Result | Notes |
|---|---|---|
| Average DT₅₀ | 28 ± 12 days | Two-compartment model |
| Average DT₉₀ | 190 ± 91 days | Two-compartment model |
| Primary Metabolites | 5-OH-diclosulam, ASTP, 8-Cl-diclosulam | Identified at levels >10% of applied in some soils |
| Terminal Fate | Mineralization to CO₂ and bound soil residues | - |
A 2021 laboratory study specifically investigated the effects of this compound and a related herbicide, cloransulam-methyl, on soil microorganisms. The key findings are summarized below [3].
Table 3: Effects on Soil Microbes and Biochemical Processes [3] The study examined effects after 7, 14, 28, 42, and 56 days of exposure at concentrations of 0.05, 0.5, and 2.5 mg kg⁻¹.
| Component / Process | Observed Effect | Notes / Concentration |
|---|---|---|
| Functional Bacteria | Increased abundance of pesticide-degrading bacteria. | - |
| Nitrification | Inhibition of the nitrification reaction. | At 0.05 mg kg⁻¹ |
| Denitrification | Promotion of the denitrification reaction. | At 0.05 mg kg⁻¹ |
| Carbon Fixation | Potential enhancement of microbial carbon fixation. | For this compound at 0.5 mg kg⁻¹ |
| β-glucosidase Activity | Activated. | At 2.5 mg kg⁻¹ |
| Urease Activity | Positively affected. | - |
| Comparative Toxicity | This compound exhibited greater toxicity than cloransulam-methyl. | Based on Integrated Biomarker Response (IBR) |
The diagram below outlines a generalized experimental workflow for studying the effects of a herbicide like this compound on soil microbial communities, integrating common approaches from the analyzed studies.
The relationship between this compound exposure and observed soil microbial effects can be visualized as a cascade of interconnected mechanisms.
I hope this structured overview is helpful for your research. Should you require further analysis on a specific aspect, such as a more detailed breakdown of the metabolite structures or a comparison with other herbicides, please feel free to ask.
Understanding the sorption (attachment to soil particles) and leaching (movement through soil with water) of agrochemicals is critical for assessing their environmental fate and potential for groundwater contamination [1].
For a herbicide like diclosulam, these processes determine its efficacy, persistence, and ecological risk. This document provides standardized protocols for studying these parameters, drawing on methodologies applied to other complex chemicals like PFAS and metals [2] [3].
The following parameters are fundamental for modeling and understanding this compound's behavior in soil. The table below summarizes these key metrics, which your experiments will aim to determine.
| Parameter | Description | Typical Units | Relevance in this compound Studies |
|---|---|---|---|
| Sorption Coefficient (Kd) | Measures partitioning of a compound between soil and water phases. | L/kg | Predicts mobility; a higher Kd indicates stronger sorption and less leaching. |
| Organic Carbon Partition Coefficient (Koc) | Kd normalized to soil organic carbon content. | L/kg | Allows for comparison of sorption across different soil types. |
| Freundlich Exponent (β or 1/n) | Describes the linearity (isotherm shape) of the sorption process. | Dimensionless | Identifies if sorption affinity changes with concentration. |
| Retardation Factor (R) | Ratio of water velocity to contaminant velocity. | Dimensionless | Quantifies how much a compound is retarded relative to water flow. |
| First-Order Kinetic Rate (α) | Describes the speed of rate-limited sorption/desorption. | 1/T (e.g., 1/day) | Critical for accurately modeling long-term release in field conditions. |
The parameters in the table above are often derived from laboratory experiments. For instance, research on PFAS has demonstrated that rate-limited sorption and sorption to air-water interfaces can be dominant retention mechanisms, which should also be considered for polar organic herbicides [2]. Furthermore, the transformation of precursors can lead to long-term leaching, analogous to the behavior of certain pesticides and their metabolites [2].
Objective: To determine the sorption isotherm and calculate the Kd and Koc for this compound in a specific soil.
Materials:
Methodology:
x/m = Kf * C^(1/n), where x/m is the amount sorbed, C is the equilibrium concentration, Kf is the Freundlich constant, and 1/n is the heterogeneity factor. Kd can be derived from the slope of the sorption isotherm.Objective: To simulate the vertical transport of this compound under saturated or unsaturated flow conditions and observe breakthrough behavior.
Materials:
Methodology:
The following diagram outlines the logical workflow for a comprehensive sorption and leaching study, from initial setup to data interpretation.
When interpreting your data, consider these advanced factors highlighted in recent literature:
Understanding the movement of this compound in surface runoff is crucial for assessing its environmental impact and developing mitigation strategies. The following core components and relationships are key to designing such a study:
The conceptual framework for the rainfall-runoff process and this compound transport is summarized in the diagram below:
This protocol is adapted from general rainfall simulation studies for soil runoff [3].
Soil Box Packing and Treatment:
Rainfall Simulator Calibration:
The quantitative data collected can be analyzed and modeled as follows:
Table 1: Key Runoff and Water Quality Parameters to Measure
| Parameter | Unit | Measurement Method |
|---|---|---|
| Runoff Initiation Time | minutes | Stopwatch from rainfall start |
| Total Runoff Volume | Liters (L) | Graduated cylinder |
| Runoff Coefficient | - | (Total Runoff Vol.) / (Total Rainfall Vol.) |
| Sediment Yield | grams (g) | Drying and weighing filtered sediment |
| This compound Concentration (Water) | micrograms/L (µg/L) | LC-MS/MS |
| This compound Concentration (Sediment) | micrograms/kg (µg/kg) | LC-MS/MS after extraction |
| This compound Mass Load | micrograms (µg) | (Concentration x Volume) or (Concentration x Mass) |
Table 2: Example of Expected Data Trends Based on Antecedent Moisture
| Antecedent Moisture | Runoff Initiation Time | Total Runoff Volume | This compound Mass Load |
|---|---|---|---|
| Low (e.g., 30%) | Longer | Lower | Lower |
| Medium (e.g., 60%) | Medium | Medium | Medium |
| High (e.g., 90%) | Shorter | Higher | Higher |
Modeling Runoff: For extrapolation to watershed scales, hydrological models like HEC-HMS can be employed. These models use methods like the SCS Curve Number to estimate runoff from rainfall, which can then be coupled with chemical transport modules [1] [4]. The performance of such models is often validated using statistical metrics like Nash-Sutcliffe Efficiency (NSE > 0.8) and Percent Bias (PBIAS < ±10%) [1].
Triazolopyrimidine sulfonamide (TSA) herbicides represent an important class of agricultural chemicals that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. These herbicides were first introduced in the United States in 1993 and have gained widespread use due to their effectiveness at low application rates and favorable toxicological profiles. The ALS enzyme is present in plants and microorganisms but absent in animals, making these compounds particularly valuable for selective weed control with minimal risk to mammals and wildlife [1]. The TSA herbicide family includes several commercially important active ingredients such as flumetsulam, metosulam, diclosulam, cloransulam-methyl, florasulam, penoxsulam, and pyroxsulam, each with specific crop selectivity and weed control spectra [1] [2].
The chemical structure of TSA herbicides features a triazolopyrimidine ring system connected to a sulfonamide bridge, which is subsequently linked to an aromatic moiety. This molecular architecture is responsible for both their biological activity and their analytical properties. These compounds are generally polar to moderately polar and exhibit varying solubility in water and organic solvents, which directly influences their environmental fate and extraction strategies for analytical purposes. Understanding these chemical properties is essential for developing effective analytical methods that can accurately quantify TSA herbicide residues in diverse matrices including crops, soil, and water [1] [3].
The triazolopyrimidine sulfonamide herbicides share a common molecular framework consisting of a triazolopyrimidine ring system connected via a sulfonamide linkage to an aromatic substituent. This specific architecture allows these molecules to effectively inhibit the acetolactate synthase (ALS) enzyme, which catalyzes the first common step in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis and cell division in susceptible plants, leading to eventual weed death [1] [4]. The absence of this biosynthetic pathway in animals contributes to the selective toxicity and favorable mammalian safety profile of these herbicides. From an analytical perspective, the sulfonamide bridge and aromatic systems in these molecules provide characteristic chromophores and fragmentation patterns that facilitate their detection and quantification using modern chromatographic and mass spectrometric techniques [5] [3].
TSA herbicides exhibit varying persistence in agricultural environments depending on their specific chemical structure and environmental conditions. These compounds can undergo multiple degradation pathways, including microbial degradation in soil, hydrolysis, and photodegradation in aqueous environments. For instance, florasulam has been shown to degrade rapidly in soil systems, forming two primary degradants that reach significant concentrations. Interestingly, the same degradants are observed in both light-exposed and dark control samples, indicating that nonphotolytic processes primarily drive florasulam degradation in soil [3]. In contrast, photolytic degradation becomes more significant in aqueous environments, where compounds like penoxsulam undergo transformation through hydrolysis, photo-oxidation of the sulfonamide group, cleavage of the sulfonamide bond, and loss of amino and sulfonic acid groups, resulting in six identifiable photoproducts [3].
The environmental mobility of TSA herbicides is influenced by their soil sorption characteristics, which vary among specific compounds. Understanding these degradation pathways and environmental behaviors is critical for analytical chemists, as it informs the selection of appropriate target analytes (including potential degradants) and determines the necessary sensitivity and selectivity for monitoring studies. Regulatory methods must be capable of detecting not only the parent herbicides but also their significant transformation products to fully assess environmental persistence and potential ecological impacts [1] [3].
Efficient extraction is a critical first step in the analysis of triazolopyrimidine sulfonamide herbicides from various matrices. The selection of extraction technique and solvents depends on the nature of the sample matrix (water, soil, or crop) and the specific TSA compounds targeted. For water samples, direct extraction with acetonitrile has been successfully employed, with recovery rates ranging from 75.4% to 106.0% for spiked samples at concentrations between 0.2-5 μg kg⁻¹ [5]. For more complex matrices such as soil, wheat, rice, corn, and soybean, the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has demonstrated excellent performance for simultaneous extraction of multiple TSA herbicides [2].
The standard QuEChERS protocol involves extracting homogenized samples with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. This approach has been validated for seven TSA herbicides (metosulam, flumetsulam, pyroxsulam, florasulam, this compound, cloransulam-methyl, and penoxsulam) across multiple matrices, with recovery rates of 73.8-113.2% achieved for spiked concentrations of 0.005-0.10 mg kg⁻¹ [2]. The versatility of the QuEChERS method allows for adjustments based on matrix characteristics; for instance, adding water to dry samples prior to extraction improves recovery, while the addition of buffering salts helps maintain pH stability for compounds susceptible to degradation under acidic or basic conditions.
Sample cleanup is essential to remove co-extracted matrix components that can interfere with chromatographic separation and detection, particularly when analyzing complex samples at trace levels. For TSA herbicides, solid-phase extraction (SPE) using C18 cartridges has been effectively employed for cleanup of sample extracts, especially for water matrices [5]. The SPE process typically involves conditioning the cartridge with an organic solvent, loading the sample extract, washing with a mild organic solution to remove weakly retained interferents, and finally eluting the target analytes with a stronger solvent.
For crop and soil samples processed using QuEChERS, dispersive SPE (d-SPE) is commonly applied, utilizing sorbents such as octadecylsilane (C18) or Florisil to remove fatty acids, pigments, and other polar interferents [2]. The choice between C18 and Florisil depends on the specific matrix; C18 is generally effective for removing non-polar interferents, while Florisil is particularly useful for samples with high pigment content. The cleanup efficiency directly impacts method sensitivity and instrument maintenance requirements, making optimization of this step crucial for robust analytical performance.
Modern chromatographic analysis of TSA herbicides leverages the superior separation efficiency and speed of UHPLC technology, which operates at higher pressures (typically >1000 bar) compared to conventional HPLC systems. The UHPLC separation of TSA herbicides is typically achieved using reversed-phase chromatography with C18 columns (1.7-1.8 μm particle size, 50-100 mm length, 2.1 mm internal diameter) maintained at temperatures ranging from 30-40°C [5] [2]. The mobile phase commonly consists of water and acetonitrile, both modified with volatile additives such as 0.1% formic acid or ammonium acetate to enhance ionization efficiency in the mass spectrometer.
The gradient elution program typically starts with a low percentage of acetonitrile (5-10%) that is rapidly increased to 90-95% over 2-10 minutes, depending on the number of analytes and matrix complexity. This approach provides excellent separation of all seven major TSA herbicides in less than 10 minutes, with some methods achieving complete resolution in under 2 minutes for a subset of four compounds [5]. The injection volume is generally optimized between 2-10 μL to balance sensitivity and matrix effects. Proper chromatographic separation is critical not only for resolving individual TSA herbicides but also for minimizing matrix effects and ensuring accurate quantification.
Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode represent the gold standard for detection and quantification of TSA herbicides due to their exceptional sensitivity and selectivity. These compounds are typically ionized using electrospray ionization (ESI) in positive mode, which generates abundant [M+H]+ ions for all TSA herbicides [5] [2]. The table below summarizes the optimized MRM transitions for seven major TSA herbicides, demonstrating the characteristic fragmentation patterns used for identification and quantification.
Table 1: Optimized MRM Parameters for Triazolopyrimidine Sulfonamide Herbicides
| Herbicide | Precursor Ion (m/z) | Quantification Transition (m/z) | Confirmation Transition (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Metosulam | 418.0 | 197.0 | 155.0 | 15-25 |
| Flumetsulam | 326.0 | 184.0 | 127.0 | 10-20 |
| Pyroxsulam | 435.0 | 197.0 | 154.0 | 15-25 |
| Florasulam | 360.0 | 194.0 | 136.0 | 10-20 |
| This compound | 430.0 | 187.0 | 155.0 | 15-25 |
| Cloransulam-methyl | 459.0 | 198.0 | 156.0 | 15-25 |
| Penoxsulam | 484.0 | 196.0 | 154.0 | 15-25 |
Mass spectrometric parameters are carefully optimized for each compound to maximize sensitivity. The electrospray ionization source typically operates with a capillary voltage of 3.0-4.0 kV, desolvation temperature of 400-500°C, and desolvation gas flow of 800-1000 L/hour. The collision gas (argon or nitrogen) pressure is maintained at approximately 2-3 × 10⁻³ mbar to ensure efficient fragmentation while maintaining adequate signal intensity. For each analyte, at least two MRM transitions are monitored: the most abundant transition serves for quantification, while a second transition with adequate intensity provides confirmatory evidence, fulfilling identification criteria established by guidelines such as EU Directive 2002/657/EC [5].
Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for TSA herbicides. According to international guidelines, validated methods must assess several key parameters including linearity, accuracy, precision, sensitivity, and specificity. For TSA herbicides, excellent linearity (R² ≥ 0.996) has been demonstrated over concentration ranges spanning 0.05-100 μg L⁻¹ for solvent-based standards and matrix-matched calibration [5] [2]. The use of matrix-matched calibration standards is particularly important to compensate for matrix effects that can suppress or enhance analyte ionization in the mass spectrometer.
Method accuracy is typically evaluated through recovery studies at multiple fortification levels across different matrices. For TSA herbicides, average recoveries of 75.4-106.0% have been reported for water, soil, and wheat matrices at spiking levels of 0.2-100 μg kg⁻¹, with relative standard deviations (RSD) generally below 12.5% [5]. Similarly, the modified QuEChERS method yielded recoveries of 73.8-113.2% with RSDs <17.5% for cereals, soybean, and soil at concentrations of 0.005-0.10 mg kg⁻¹ [2]. These recovery values fall within the acceptable range of 70-120% specified by most regulatory guidelines for pesticide residue analysis.
Method sensitivity for TSA herbicides is defined by the limit of detection (LOD) and limit of quantification (LOQ), which vary depending on the matrix and detection technique. For UHPLC-MS/MS methods, LODs below 1 μg kg⁻¹ and LOQs not exceeding 3 μg kg⁻¹ have been achieved in different matrices [5]. The modified QuEChERS method demonstrated LOQs of 0.005 mg kg⁻¹ (5 μg kg⁻¹) for all seven TSA herbicides in cereals, soybean, and soil [2]. These sensitivity levels are sufficient for monitoring regulatory compliance, as they generally fall below the maximum residue limits (MRLs) established for these compounds in food commodities.
Method specificity is ensured through chromatographic separation combined with the selective MRM transitions monitored for each analyte. The use of two MRM transitions per compound with established ion ratios provides a high degree of confidence in compound identification. Additionally, the analysis of blank samples from each matrix batch confirms the absence of interfering peaks at the retention times of target analytes. For methods analyzing multiple TSA herbicides, resolution between compounds with similar retention times must be demonstrated to prevent misidentification and inaccurate quantification.
Table 2: Analytical Performance Characteristics for TSA Herbicides in Different Matrices
| Matrix | Analytes | Spike Levels (mg kg⁻¹) | Average Recovery (%) | RSD (%) | LOQ (mg kg⁻¹) |
|---|---|---|---|---|---|
| Water | 4 TSAs | 0.0002-0.005 | 75.4-106.0 | 2.1-12.5 | 0.003 |
| Soil | 4 TSAs | 0.005-0.100 | 78.3-104.5 | 3.2-11.8 | 0.005 |
| Wheat | 4 TSAs | 0.005-0.100 | 76.9-103.2 | 2.8-10.7 | 0.005 |
| Cereals | 7 TSAs | 0.005-0.100 | 73.8-109.5 | 4.5-15.2 | 0.005 |
| Soybean | 7 TSAs | 0.005-0.100 | 75.3-113.2 | 3.8-17.5 | 0.005 |
This protocol describes a comprehensive method for the determination of seven triazolopyrimidine sulfonamide herbicides (metosulam, flumetsulam, pyroxsulam, florasulam, this compound, cloransulam-methyl, and penoxsulam) in cereal grains (wheat, rice, corn), soybean, and soil using modified QuEChERS extraction and UHPLC-MS/MS analysis [2].
Sample Preparation: Homogenize representative samples using a food-grade blender. For dry samples (grains), grind to pass through a 2-mm sieve. For soil, air-dry and remove debris before grinding. Store all samples at -20°C until analysis.
Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. For dry samples, add 10 mL of water and allow to hydrate for 30 minutes. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at 4000 × g for 5 minutes.
Cleanup: Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA) sorbent. For fatty samples (soybean), add 150 mg C18 sorbent. Shake for 30 seconds and centrifuge at 4000 × g for 5 minutes. Transfer 2 mL of the cleaned extract to a new tube and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (10:90, v/v) and filter through a 0.22-μm membrane prior to UHPLC-MS/MS analysis.
This protocol specifies the procedure for determining four TSA herbicides (pyroxsulam, flumetsulam, metosulam, and this compound) in water samples using solid-phase extraction and UPLC-MS/MS analysis [5].
Sample Collection and Preservation: Collect water samples in amber glass bottles and adjust to pH ~3 with hydrochloric acid if preservation is required. Store at 4°C and extract within 7 days of collection.
Solid-Phase Extraction: Condition a 500 mg C18 SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 3). Pass 500 mL of water sample through the cartridge at a flow rate of 5-10 mL/min using a vacuum manifold. Dry the cartridge under vacuum for 30 minutes. Elute the analytes with 5 mL of methanol into a collection tube. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of methanol/water (50:50, v/v) and vortex for 30 seconds.
Alternative Online SPE Approach: For higher throughput, an online SPE system can be employed where water samples are directly injected onto a trapping column, followed by automatic elution to the analytical column, eliminating the manual SPE steps.
The following workflow diagram illustrates the complete analytical procedure for the determination of triazolopyrimidine sulfonamide herbicides in environmental and agricultural samples:
Figure 1: Analytical Workflow for TSA Herbicide Determination
The analytical workflow begins with proper sample collection and preservation to maintain analyte integrity. The sample preparation phase involves extraction using appropriate solvents, cleanup to remove matrix interferents, and concentration to achieve the required sensitivity. The instrumental analysis phase encompasses chromatographic separation, mass spectrometric detection, and data processing for quantification. Method validation verifies the reliability and accuracy of the entire process, ensuring generated data meets quality assurance criteria.
The following pathway diagram illustrates the degradation mechanisms of triazolopyrimidine sulfonamide herbicides in the environment, which is crucial for understanding the formation of transformation products that may require monitoring:
Figure 2: Environmental Degradation Pathways of TSA Herbicides
Understanding these degradation pathways is essential for comprehensive monitoring programs, as transformation products may retain biological activity or exhibit different environmental behavior compared to parent compounds. Analytical methods should be capable of detecting not only the parent TSA herbicides but also their significant degradants to fully assess environmental impact and compliance with regulatory standards.
Matrix effects represent one of the most significant challenges in the analysis of TSA herbicides by LC-MS/MS, particularly when analyzing diverse sample types. These effects manifest as suppression or enhancement of analyte ionization, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed: (1) use of matrix-matched calibration standards prepared in blank matrix extracts; (2) implementation of effective cleanup procedures to remove interfering compounds; (3) use of stable isotope-labeled internal standards for each analyte when available; and (4) dilution of sample extracts when sensitivity permits [5] [2]. The extent of matrix effects should be evaluated during method validation by comparing the response of analytes in matrix extracts to those in pure solvent at equivalent concentrations.
Chromatographic issues such as peak tailing, retention time shifts, or loss of resolution can occur during method implementation. These problems are often addressed by: (1) ensuring proper column conditioning with sufficient volumes of mobile phase; (2) using high-purity mobile phase additives and regularly preparing fresh solutions; (3) implementing effective sample cleanup to prevent column contamination; and (4) maintaining consistent column temperature throughout the analysis. For persistent issues, adjusting the mobile phase pH or gradient profile may be necessary to optimize separation.
Rigorous quality control is essential for generating reliable analytical data for TSA herbicides. Each batch of samples should include: (1) procedure blanks to monitor contamination; (2) matrix spikes to verify ongoing accuracy and precision; (3) duplicate samples to assess method precision; and (4) continuing calibration verification standards to monitor instrument performance. For regulatory compliance work, participation in proficiency testing schemes and analysis of certified reference materials when available further validate method performance.
System suitability tests should be performed at the beginning of each analytical sequence to ensure the UHPLC-MS/MS system is operating within specified parameters. These tests typically include: (1) evaluation of chromatographic resolution between critical analyte pairs; (2) assessment of retention time stability (RSD < 2%); (3) verification of mass accuracy and sensitivity using reference standards; and (4) confirmation of stable baseline and absence of significant noise. Documentation of system suitability parameters provides evidence of proper instrument function throughout the analysis.
The analytical methods presented in this application note provide robust, sensitive, and reliable approaches for determining triazolopyrimidine sulfonamide herbicides in various environmental and agricultural matrices. The combination of efficient extraction techniques such as QuEChERS, advanced chromatographic separation using UHPLC, and selective detection with tandem mass spectrometry enables accurate quantification of these herbicides at trace levels relevant to regulatory standards. The detailed protocols and troubleshooting guidance support implementation of these methods in routine testing laboratories, facilitating monitoring programs for these important agricultural chemicals in food, soil, and water systems.
The analysis of chemical contaminants in food products represents a critical challenge in modern analytical chemistry, particularly as global food supply chains become increasingly complex. Chemical contaminants can enter food products through various pathways, including veterinary drug residues, environmental contamination, or during processing and packaging. The presence of pharmaceutical residues such as diclofenac in plant-based milk alternatives like soy milk is of particular concern due to the growing consumer shift toward plant-based diets and the potential public health implications of chronic low-level exposure. Soy milk itself is a complex matrix containing proteins, carbohydrates, lipids, and various phytochemicals that can interfere with analytical methods, necessitating sophisticated sample preparation and detection strategies [1].
The determination of diclofenac in food matrices requires special consideration due to several factors. First, diclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potential adverse effects at high concentrations, though its presence in food products is typically at trace levels. Second, soy milk presents a particularly challenging matrix due to its high protein content (approximately 3-4%) and the presence of anti-nutritional factors and allergenic compounds that can complicate extraction and analysis. Finally, the increasing consumption of soy products as alternatives to dairy milk necessitates robust analytical methods to ensure product safety and regulatory compliance [2] [1]. Regulatory bodies worldwide have established maximum residue limits (MRLs) for various contaminants in food products, though specific regulations for pharmaceutical residues in plant-based milk alternatives are still evolving [3].
The selection of an appropriate analytical technique is crucial for the accurate determination of diclofenac in complex matrices like soy milk. While High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective solution for less complex matrices, Ultra High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides superior sensitivity and selectivity for trace-level analysis in challenging food matrices. The fundamental difference between these approaches lies in their detection limits, selectivity, and ability to handle complex matrices without extensive sample clean-up.
Research has demonstrated that UHPLC-MS/MS offers significant advantages for detecting diclofenac at trace levels in complex biological matrices like milk. One study developed a UHPLC-MS/MS method for determining diclofenac in bovine milk with a calibration range of 0.05–5.00 ng mL⁻¹ and impressive limit of detection (LOD) of 0.015 ng mL⁻¹ and limit of quantification (LOQ) of 0.048 ng mL⁻¹ [4]. This level of sensitivity far exceeds what conventional HPLC-UV methods can typically achieve and is essential for monitoring pharmaceutical residues at toxicologically relevant concentrations. Additionally, the MS/MS detection provides structural confirmation through fragmentation patterns, reducing the likelihood of false positives from matrix interferences.
For routine quality control where diclofenac concentrations are expected to be relatively high (≥ 50 ng/mL) and matrix complexity is moderate, HPLC-UV may provide a cost-effective solution with adequate performance [5] [6].
For regulatory testing and research applications requiring maximum sensitivity and unequivocal compound identification, particularly at trace concentrations (< 10 ng/mL) in complex matrices like soy milk, UHPLC-MS/MS is the recommended approach [4].
When analyzing multiple contaminants simultaneously (multi-residue methods), LC-MS/MS offers superior capabilities due to its high selectivity in multiple reaction monitoring (MRM) mode, allowing for the detection of dozens of compounds in a single run [7].
Table 1: Comparison of Analytical Techniques for Diclofenac Determination
| Parameter | HPLC-UV | UHPLC-MS/MS |
|---|---|---|
| Limit of Detection | 0.2-0.25 μg/mL [5] | 0.015 ng/mL [4] |
| Linear Range | 10-200 μg/mL [6] | 0.05-5.00 ng/mL [4] |
| Analysis Time | 2-15 minutes [5] [6] | Typically < 10 minutes |
| Selectivity | Moderate (based on retention time) | High (based on MRM transitions) |
| Matrix Effects | Significant, requires extensive clean-up | Manageable with isotope-labeled internal standards |
| Cost | Lower initial investment | Higher equipment and maintenance costs |
Proper sample preparation is critical for the accurate determination of diclofenac in soy milk, given its complex composition including proteins, fats, carbohydrates, and various phytochemicals. The sample preparation workflow must effectively remove interfering compounds while maintaining high recovery of the target analyte. A well-designed preparation protocol should address protein removal, lipid extraction, and pre-concentration steps to achieve the necessary sensitivity for trace-level detection.
The following diagram illustrates the comprehensive sample preparation workflow for diclofenac analysis in soy milk:
Based on published methodologies for determining diclofenac in milk matrices [4], the following extraction protocol has been optimized for soy milk:
Sample Acidification: Accurately measure 10 mL of homogenized soy milk into a 50 mL polypropylene centrifuge tube. Add 1 mL of 1 M sodium acetate buffer and adjust the pH to 4.0 using glacial acetic acid. Acidification serves to precipitate proteins and convert diclofenac to its non-ionized form, improving extraction efficiency.
Solvent Extraction: Add 10 mL of ethyl acetate to the acidified sample and vortex vigorously for 2 minutes. The choice of ethyl acetate provides selective extraction of medium-polarity compounds like diclofenac while minimizing the co-extraction of highly polar matrix components. Add 0.5 g of anhydrous sodium sulfate and 0.2 g of silica to absorb residual water and remove phospholipids, respectively.
Clean-up and Concentration: Centrifuge the mixture at 4000 × g for 10 minutes at 4°C. Transfer the organic layer to a clean evaporation tube and repeat the extraction with an additional 5 mL of ethyl acetate, combining the organic layers. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (typically methanol:water, 70:30, v/v) and vortex for 30 seconds. Finally, filter through a 0.22 μm PVDF membrane into an HPLC vial for analysis.
This extraction method has demonstrated acceptable recovery rates (98.95-99.98%) for diclofenac in complex matrices, with good repeatability (RSD < 18.8%) and intermediary precision (RSD < 15.3%) [4] [5]. The inclusion of silica in the extraction process helps remove phospholipids that can cause matrix effects in mass spectrometric detection, thereby improving method robustness.
Achieving adequate separation of diclofenac from matrix components is essential for accurate quantification, particularly when using UV detection where specificity is limited. For reverse-phase chromatography, a C18 column with 1.7-3 μm particle size provides optimal efficiency for separating diclofenac from matrix interferences. The column dimensions should be selected based on the detection technique: 100 × 2.1 mm for UHPLC-MS/MS applications or 150-250 × 4.6 mm for conventional HPLC-UV systems [4] [6].
The mobile phase composition plays a critical role in achieving optimal retention and peak shape for diclofenac. A methanol-water mixture often provides superior results compared to acetonitrile-based systems, particularly for mass spectrometric detection where ionization efficiency must be considered. The addition of acid modifiers such as orthophosphoric acid (to pH 2.0-3.0) helps suppress silanol interactions and improve peak symmetry. For LC-MS applications, volatile additives like formic acid or ammonium formate are preferred [5] [6].
Table 2: Chromatographic Conditions for Diclofenac Separation
| Parameter | HPLC-UV Conditions | UHPLC-MS/MS Conditions |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 3 μm) [6] | C18 (100 × 2.1 mm, 1.7 μm) [4] |
| Mobile Phase | 35% 0.05M orthophosphoric acid (pH 2.0) : 65% acetonitrile [6] | Methanol:water with gradient elution [4] |
| Flow Rate | 2.0 mL/min [6] | 0.3-0.5 mL/min |
| Injection Volume | 10-20 μL | 5-10 μL |
| Column Temperature | 25-40°C | 35-45°C |
| Run Time | 2-15 minutes [5] [6] | 5-10 minutes |
| Retention Time | 2-4 minutes [6] | Compound-dependent |
For UHPLC-MS/MS analysis, a gradient elution program is recommended to efficiently separate diclofenac from matrix components while maintaining acceptable run times. The following program has been successfully applied for diclofenac determination in milk matrices [4]:
The total run time of 10 minutes provides adequate separation while maintaining high throughput. Under these conditions, diclofenac typically elutes between 4.5-6.5 minutes, depending on the specific column and mobile phase composition. The retention time should be verified using matrix-matched standards to account for potential matrix effects on chromatographic behavior.
For trace-level determination of diclofenac in complex matrices like soy milk, tandem mass spectrometry provides the necessary sensitivity and specificity. The instrument should be operated in negative electrospray ionization (ESI-) mode, as diclofenac contains carboxylic acid groups that ionize efficiently in this mode. The following MS parameters have been optimized for diclofenac detection [4]:
Ion Source Parameters: Capillary voltage: 2.5-3.0 kV; Source temperature: 150°C; Desolvation temperature: 350°C; Cone gas flow: 50 L/hr; Desolvation gas flow: 650 L/hr
MRM Transitions: The primary quantifier transition for diclofenac is m/z 294.0 → 250.0 with collision energy of 15-20 eV. A secondary qualifier transition (m/z 294.0 → 214.0) should be monitored with a collision energy of 25-30 eV for confirmatory purposes. The dwell time for each transition should be ≥ 50 ms to ensure sufficient data points across the chromatographic peak.
Optimized MS Parameters:
For applications where MS detection is not available, UV detection can be employed with careful method optimization. Diclofenac exhibits strong UV absorption at 210 nm and 275 nm due to its dichloroaniline and phenylacetate chromophores. Detection at 210 nm provides higher sensitivity but may be subject to more matrix interferences, while 275 nm offers improved selectivity with slightly reduced sensitivity [5] [6].
The following instrument parameters are recommended for HPLC-UV analysis:
Analytical methods for determining diclofenac in food matrices must be rigorously validated to ensure reliability, accuracy, and reproducibility. The International Conference on Harmonisation (ICH) guidelines provide a framework for method validation, with specific considerations for food analysis [5] [6]. The following validation parameters should be established:
Linearity and Range: Prepare calibration standards in the range of 0.05-5.00 ng/mL for UHPLC-MS/MS or 10-200 μg/mL for HPLC-UV. The correlation coefficient (r²) should be ≥ 0.995, with residuals randomly distributed around zero [4] [6].
Accuracy and Precision: Evaluate using quality control samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, with precision (RSD) ≤15% for both within-day and between-day variations [4].
Specificity: Demonstrate that the method can unequivocally identify and quantify diclofenac in the presence of matrix components. For MS detection, this includes monitoring multiple MRM transitions with consistent ion ratios (±30% of standards); for UV detection, peak purity assessment should be performed [7].
Table 3: Method Validation Parameters for Diclofenac Determination
| Validation Parameter | Acceptance Criteria | Reference Method |
|---|
| Linearity Range | 0.05-5.00 ng/mL (MS) 10-200 μg/mL (UV) | [4] [6] | | Correlation Coefficient (r²) | ≥ 0.995 | [5] | | LOD | 0.015 ng/mL (MS) 0.25 μg/mL (UV) | [4] [5] | | LOQ | 0.048 ng/mL (MS) 0.50 μg/mL (UV) | [4] [5] | | Accuracy | 85-115% recovery | [5] | | Precision (RSD) | ≤15% (intra-day and inter-day) | [4] | | Recovery | 98.95-99.98% | [5] |
Matrix Effects: Evaluate by comparing the analytical response of standards prepared in mobile phase versus matrix-matched standards. Signal suppression or enhancement should be ≤20% for LC-MS methods. If significant matrix effects are observed, use isotope-labeled internal standards (e.g., diclofenac-d₄) for correction [4].
Robustness: Test method resilience to deliberate variations in key parameters including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The method should maintain system suitability criteria under these modified conditions [5].
Solution Stability: Evaluate standard and sample stability under various storage conditions (-20°C, 4°C, room temperature) and processing conditions (after sample preparation). Diclofenac standards have demonstrated stability for 30 days at -35°C and through multiple freeze-thaw cycles [6].
The analysis of diclofenac in soy milk presents several technical challenges that may affect method performance. Understanding these challenges and implementing appropriate solutions is crucial for maintaining data quality and reliability.
Matrix Effects in Mass Spectrometry: Soy milk contains phospholipids and other components that can cause significant ion suppression in ESI-MS. To mitigate this effect:
Chromatographic Peak Tailing: Diclofenac contains carboxylic acid groups that can interact with residual silanol groups on the stationary phase, leading to peak tailing and reduced resolution. Solutions include:
Sample Degradation: Diclofenac solutions may degrade under certain conditions. Studies have shown that diclofenac standards can degrade by more than 25% after 24 hours at room temperature, while remaining stable for 30 days when stored at -35°C [6]. To prevent degradation:
Implement a comprehensive quality control protocol to ensure ongoing method performance:
The following diagram illustrates the overall analytical workflow, integrating all stages from sample preparation to data analysis:
This comprehensive application note provides detailed protocols for the determination of diclofenac in soy milk and other food matrices. The UHPLC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis, while the HPLC-UV approach provides a cost-effective alternative for less demanding applications. The sample preparation methodology effectively addresses the challenges posed by the complex soy milk matrix, enabling reliable quantification at environmentally relevant concentrations. Proper method validation and ongoing quality control are essential to ensure data reliability and regulatory compliance. As the consumption of plant-based milk alternatives continues to grow, robust analytical methods for monitoring pharmaceutical residues will play an increasingly important role in food safety assurance.
Q1: What are the most effective sample preparation methods for complex matrices like soil or biological tissues? Effective sample preparation is crucial for removing matrix interferences. The goal is to preconcentrate your analyte and clean up the sample [1].
Q2: My chromatographic separation is poor, with co-elution and peak broadening. How can I improve it? Optimizing your chromatographic method is key to resolving these issues.
Q3: How can I mitigate matrix effects that suppress or augment my analyte's signal? Matrix effects are a major challenge that can mask, suppress, or augment your signal [1].
Q4: What mass spectrometry data acquisition methods should I use for confident compound identification? The choice between MS1 and MS2 (MS/MS) acquisition is critical.
This guide addresses common procedural hurdles and outlines established protocols.
| Issue | Possible Cause | Solution |
|---|
| Low Analytical Sensitivity | - Inefficient extraction
Protocol 1: Comprehensive LC-MS/MS Analysis for Residue Quantification This protocol is adapted from collagen subtyping and metabolomics workflows [3] [5] [4].
Sample Preparation:
Liquid Chromatography:
Mass Spectrometry:
Data Processing:
The workflow for this comprehensive analysis can be visualized as follows:
Herbicide Group & Target
Mechanisms of Herbicide Resistance Resistance in weeds can occur through two primary mechanisms:
| Mechanism | Description | Key Characteristics |
|---|---|---|
| Target-Site Resistance (TSR) | An altered ALS enzyme prevents the herbicide from binding [3]. | Caused by specific point mutations in the ALS gene; often confers resistance to multiple ALS-inhibiting herbicides (cross-resistance) [3]. |
| Non-Target-Site Resistance (NTSR) | Enhanced ability to detoxify or sequester the herbicide before it reaches its target [4]. | A polygenic trait; can involve complex changes in gene expression for detoxification enzymes (e.g., CYP450s, GSTs, transporters) [4]. |
Q1: A known ALS-resistant weed species is not being controlled by diclosulam in our field trials. What are the potential mechanisms?
Q2: Our transcriptomic data from resistant ragweed shows no common TSR mutations but vast expression differences in many genes. How do we identify true NTSR drivers?
Q3: How can we design a sustainable weed management strategy to delay or combat ALS resistance?
The following workflow outlines a structured approach for diagnosing resistance, integrating the key questions above:
This protocol is adapted from a 2023 study investigating NTSR in common ragweed [4].
Objective: To identify non-target-site resistance mechanisms in a weed population resistant to an ALS-inhibiting herbicide (e.g., imazamox or tribenuron).
Materials:
Methodology:
The table below summarizes a reverse-phase (RP) HPLC method for the analysis of This compound [1].
| Parameter | Recommended Conditions |
|---|---|
| Analytical Column | Newcrom R1 (reverse-phase with low silanol activity) [1] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid [1] |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid [1] |
| Particle Size | 3 µm particles available for fast UPLC applications [1] |
| Application Scope | Analytical analysis, scalable to preparative separation, and pharmacokinetics [1] |
Understanding the physicochemical properties of this compound is crucial for optimizing separation, especially when dealing with potential metabolites. Key data is summarized below [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S [2] |
| Log P | 0.85 (predicted to be low) [2] |
| pKa | 4.0 (weak acid) [2] |
| Water Solubility (at pH 7) | 6.32 mg/L (low) [2] |
| Relevant Analytes | The compound is a sulfonanilide and triazolopyrimidine herbicide [2]. |
These properties suggest that reversed-phase chromatography is a suitable starting point. The acidic pKa means that control of mobile phase pH will be critical for managing ionization, which directly impacts retention and peak shape.
Here are common challenges and solutions in HPLC method development, derived from general HPLC principles and troubleshooting guides.
| Challenge | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor Peak Shape | Column degradation, inappropriate stationary phase, sample-solvent mismatch, secondary interactions with silica [3]. | Use a column with low silanol activity (e.g., Newcrom R1); ensure sample solvent is compatible with mobile phase; adjust pH to suppress ionization of acidic analytes [1] [3]. |
| Insufficient Resolution | Overloaded column, unsuitable column selectivity, poorly optimized mobile phase or gradient [3]. | Optimize mobile phase composition (organic modifier ratio, pH, buffer concentration); consider alternative column chemistries; use gradient elution for mixtures with wide polarity range; reduce sample load [4] [3]. |
| High Backpressure | Clogged frit or column from particulates or precipitated salts [3]. | Filter all samples and mobile phases; flush column with a strong solvent; use a guard column; if using high salt buffers, flush with water before introducing high organic solvent [3]. |
| Retention Time Drift | Change in mobile phase composition/pH, column aging, temperature fluctuations, pump issues [3]. | Prepare mobile phase consistently and precisely; allow sufficient column equilibration; use a column oven for stable temperature [3]. |
| Baseline Noise/Drift | Contaminated solvents or mobile phase, air bubbles, detector lamp issues [3]. | Use high-purity solvents; degas mobile phases thoroughly; ensure no leaks are introducing air; maintain and clean the detector flow cell [3]. |
The following diagram outlines a logical workflow for developing and optimizing an HPLC method, integrating the information from the guides above.
Since your goal includes analyzing metabolites, which are often more polar than the parent compound, consider these strategies:
Q1: What is the basic working principle of HPLC? HPLC separates components in a sample by pumping a liquid mobile phase through a column packed with a stationary phase. Compounds interact differently with the stationary phase, causing them to elute at different times and be detected individually [7] [3].
Q2: How can I make my HPLC method faster without sacrificing resolution? To speed up HPLC, you can exploit parameters like column particle size, internal diameter, and length. Using shorter columns packed with smaller particles (e.g., sub-2µm) can increase efficiency and reduce run times. This can be done on standard HPLC equipment with some modifications to pressure limits [4].
Q3: My method worked but now the peaks are tailing. What should I check? Peak tailing is often a sign of column degradation or secondary interactions. Check the column performance with a standard test mixture. Also, ensure your sample is dissolved in a solvent compatible with the mobile phase. If the column is degraded, it may need to be cleaned or replaced [3].
Q4: I suspect my metabolites are very polar. What are my options if they don't retain on a C18 column? A HILIC (Hydrophilic Interaction Liquid Chromatography) method is an excellent starting point for polar compounds. HILIC columns retain analytes based on their polarity, often providing superior separation for metabolites that elute in the void volume on reversed-phase columns [5].
For researchers developing analytical methods, here are two established techniques for extracting and quantifying Disulfiram from biological matrices.
UPLC-ESI-MS/MS Method for Rat Plasma
This method was developed for a pharmacokinetic study and provides high sensitivity [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) |
| Sample Matrix | Rat plasma, pre-stabilized with a stabilizing agent |
| Sample Preparation | Solid Phase Extraction (SPE) |
| Chromatography Column | Phenomenex Kinetex XB-C18 |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid and 1mM ammonium acetate) |
| Flow Rate | 0.2 mL/min |
| Run Time | 3 minutes |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive mode |
| Linear Range | 0.6 to 1200 ng/mL |
| Extraction Recovery | 75.7% to 78.3% |
HPLC-MS/MS Method with Cloud Point Extraction for Urine
This method uses Cloud Point Extraction (CPE) as a green, solvent-efficient alternative for sample pre-concentration [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Matrix | Synthetic urine |
| Sample Preparation | Cloud Point Extraction (CPE) using Triton X-114 |
| Key CPE Parameters | Concentration of Triton X-114, pH, incubation time, equilibration temperature, and centrifuging parameters were optimized. |
| Linear Range | 0.025 – 15.4 ng mL-1 |
| Limit of Detection (LOD) | 0.008 ng mL-1 |
| Limit of Quantification (LOQ) | 0.025 ng mL-1 |
| Process Efficiency | 91% |
Variable recovery in Disulfiram extraction is often related to its complex pharmacokinetics and instability [1] [3]. The workflow below outlines the core analytical process and key control points.
Diagram: Workflow for Disulfiram Analysis with Key Control Points.
Based on the workflow, here are specific troubleshooting steps for the critical phases:
1. Sample Collection & Stabilization Phase
2. Sample Preparation Phase
3. Instrumental Analysis & Data Processing Phase
Q1: Why is Disulfiram considered challenging to work with in bioanalysis? Disulfiram has complex and rapid metabolism, is quickly eliminated from the system, and is inherently unstable in biological samples [1] [3]. This makes pre-analytical stabilization the most critical step for obtaining accurate and reproducible results.
Q2: What is the advantage of using Cloud Point Extraction over traditional liquid-liquid extraction? CPE is an environmentally friendly ("green") technique that uses small amounts of non-ionic surfactants instead of toxic and expensive organic solvents. It can offer excellent metrological characteristics, high recovery, and minimal matrix effects [2].
Q3: How long can I store processed Disulfiram samples? The search results do not provide specific data on sample stability under storage conditions. It is highly recommended to conduct a stability study specific to your method, evaluating short-term (bench-top), long-term (frozen), and post-preparative (autosampler) stability.
Disulfiram is a pharmaceutical agent with known side effects, including the potential for liver toxicity [4] [5]. When handling this compound in a laboratory setting:
Cover crops enhance pesticide degradation primarily by boosting microbial activity in the soil. Their root exudates provide a food source for microbes, which then also break down pesticide molecules more effectively [1]. Furthermore, a well-developed cover crop acts as a physical filter, retaining pesticide residues in the topsoil where microbial activity is highest, preventing them from leaching into groundwater and allowing more time for degradation to occur [1].
The table below summarizes the key remediation mechanisms and the cover crop traits that influence their effectiveness.
| Mechanism | Functional Role | Key Cover Crop Traits |
|---|---|---|
| Rhizosphere Microbial Enhancement [1] | Root exudates stimulate soil microbial population and activity, leading to accelerated pesticide biodegradation. | High root biomass; quality of root exudates. |
| Soil Retention & Reduced Leaching [1] | Dense ground cover and root systems retain pesticide molecules in the topsoil, away from groundwater. | Rapid ground cover; high biomass production. |
| Bioaccumulation (Phytoremediation) [2] | Some plant species can absorb, store, or transform contaminants directly into their tissues. | Species-specific ability to uptake and degrade the target pesticide. |
The effectiveness of remediation depends heavily on the choice of species and management. The following workflow outlines a general experimental design for screening cover crops for diclosulam remediation.
Building on the workflow, here are specific variables and protocols to consider for your study:
Here are answers to potential questions your users might have during their experiments.
Q1: My cover crops failed to establish well, resulting in low biomass. What went wrong? Low biomass is often linked to seeding method and timing.
Q2: How do I manage nitrogen when using a cereal rye cover crop before a corn cash crop? Cereal rye can temporarily tie up soil nitrogen during decomposition, which can impact the following corn crop.
Q3: Which cropping systems benefit the most from cover crops for remediation? The benefits of cover crops are most pronounced in systems with reduced management intensity. A study found that cover crop effects on yield were highest in an organic system with reduced tillage (+24%) and much lower in a conventional system with intensive tillage (+2%) [4]. If you are working with low-input or organic systems, cover crops will likely play a more critical role in maintaining soil function and remediation.
I hope this structured technical guide provides a solid foundation for your research on this compound remediation. The field of cover crop science is advancing rapidly, so validating these general mechanisms against your specific compound and local conditions will be key.
The U.S. Environmental Protection Agency (EPA) has an established method for analyzing this compound in soil, with key parameters summarized in the table below.
| Parameter | Specification |
|---|---|
| Matrix | Soil [1] |
| Target Analyte | This compound [1] |
| Limit of Quantitation (LOQ) | 1.0 μg/kg [1] |
| Analysis Technique | Gas Chromatography/Mass Spectrometry (GC/MS) [1] |
| Method Source | Dow Agrosciences (MRID 44587802) [1] |
| Validity Note | The EPA posts methods for potential utility but does not claim all are independently validated [1]. |
While the search results lack specific information on overcoming interference for this compound, the problem is common in analytical chemistry. The flowchart below outlines a logical approach to systematically diagnose and resolve analytical interference.
Based on the general workflow, here are more detailed protocols for the key troubleshooting areas:
Evaluate Sample Cleanup Procedures:
Verify Instrument Performance and Tuning:
Implement Matrix-Matched Calibration:
Confirm Chromatographic Separation:
The core EPA method document is from 1998. To find more contemporary solutions, I suggest you:
This compound LC-MS/MS", "This compound matrix effect", or "This compound method validation".
The following table consolidates key chemical properties and environmental fate data for this compound, which are foundational for planning any soil study [1] [2].
| Property | Value | Significance for Soil Sampling |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S [1] | Identifies the compound and is used in analytical detection. |
| Water Solubility | 6.32 μg/mL (at 20°C, pH 7) [1] | Low solubility suggests binding to soil organic matter, but potential for leaching. |
| Octanol-Water Partition Coefficient (log P) | 0.85 [1] | Indicates low lipophilicity and a high potential for mobility in the soil environment. |
| Soil DT₅₀ (Typical) | 49 days (lab); 20 days (field) [1] | Ranges from moderately persistent to non-persistent. Sampling must cover this dissipation period. |
| Primary Degradation Route | Microbial degradation [1] | Sampling should consider factors affecting microbial activity (e.g., soil moisture, temperature, organic matter). |
| Vapour Pressure | 6.67 x 10⁻¹⁰ mPa (25°C) [1] | Non-volatile; loss to air is negligible. Focus sampling on soil and water pathways. |
| pKa | 4.0 [1] | Weak acid; its behavior and sorption can be influenced by soil pH. |
Q1: What is the most critical property to consider when designing a soil sampling plan for this compound? The high soil mobility (indicated by a low Log P of 0.85) [1] is paramount. It means this compound can leach through the soil profile. A sampling protocol that only collects surface soil (e.g., 0-5 cm) may significantly underestimate dissipation and overestimate persistence, as the chemical may have moved downward. Your plan must include depth-profiled sampling (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to track its vertical movement.
Q2: Over what time frame should I collect soil samples to reliably calculate the dissipation half-life (DT₅₀)? Given that the field DT₅₀ is reported to be around 20 days [1], your sampling should be intensive during the initial phase. A general guideline is to sample for at least 2-3 times the expected DT₅₀.
Q3: How should I store soil samples prior to analysis to prevent non-microbial degradation? While the search results do not specify storage conditions for this compound, standard best practices for pesticide fate studies should be followed:
| Problem | Possible Cause | Solution |
|---|---|---|
| High variability in dissipation rates between field replicates. | Spatial variability in soil properties (e.g., organic matter, pH, microbial communities) affecting this compound's fate. | Increase the number of field replicates. Use composite sampling (multiple cores per plot) to homogenize the sample and better represent the plot average. |
| Unexpectedly low recovery of this compound from control soil samples. | Analytic degradation during storage or inefficient extraction due to strong soil binding. | Verify storage conditions are consistently frozen. Optimize the extraction method by using a stronger solvent or adding a hydrolysis step, given the sulfonamide linkage in its structure [1]. |
| Detecting this compound in deeper soil layers sooner than anticipated. | Preferential water flow through macropores (e.g., earthworm holes, root channels) bypassing the soil matrix. | This is consistent with its high mobility. Document soil macroporosity during sampling. Consider modeling transport to account for preferential flow. |
Since a specific protocol was not found, the following workflow is synthesized from the chemical data and standard scientific practice. The diagram below outlines the key decision points and steps for a robust dissipation study.
To put this workflow into practice, here is a detailed methodology:
Site Characterization:
Design Sampling Plan:
Field Sampling Execution:
Laboratory Analysis:
A systematic approach is the most efficient way to diagnose and resolve peak tailing. The following flowchart outlines the key decision points in the troubleshooting process.
Once you have a general idea of the problem area from the flowchart, the following table details the specific symptoms, causes, and solutions for the most common issues that cause peak tailing.
| Problem Category | Specific Cause | Symptoms & Identification | Corrective Actions & Experimental Protocols |
|---|
| Chemical Interactions [1] [2] | Secondary Interactions (e.g., basic analytes with acidic silanols) | Tailing of one or a few specific peaks, often basic compounds [1] [3]. | Protocol A: Operate at a lower pH (e.g., pH 3) to protonate silanols [1]. Protocol B: Use a highly deactivated, "end-capped" column [1]. Protocol C: Add a buffer (5-10 mM) to the mobile phase to mask interactions [1] [3]. | | Sample & Solvent Issues [1] [2] [3] | Column/Mass Overload | Tailing or fronting that worsens with higher concentration; may see reduced retention time [1] [3]. | Protocol D: Dilute the sample and re-inject. If tailing improves, reduce the injection volume or sample concentration [1] [2]. | | | Injection Solvent Mismatch | Peak fronting or splitting, especially for early-eluting peaks [1] [2]. | Protocol E: Ensure the sample solvent strength is equal to or weaker than the initial mobile phase [2]. | | Physical Column Issues [1] [2] [4] | Column Inlet Void | Tailing or splitting for all peaks in the chromatogram [1] [3]. | Protocol F: Reverse-flush the column with a strong solvent if permitted [1]. If the problem persists, replace the column. | | | Blocked Inlet Frit | Peak splitting for all peaks; may be accompanied by high backpressure [1] [2]. | Protocol G: Replace the inlet frit or the entire column. Use an in-line filter and guard column to prevent recurrence [1]. |
To track the effectiveness of your troubleshooting, it's important to quantitatively measure peak shape. System suitability tests often use the Tailing Factor (Tf) or Asymmetry Factor (As) [1] [3].
Preventing peak tailing is more efficient than troubleshooting it. Incorporate these practices into your routine work.
I hope this structured technical guide helps you diagnose and resolve the peak tailing issues with diclosulam efficiently.
Cross-validation in an analytical context is the process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment [1]. This is distinct from the statistical technique of the same name used in machine learning [2] [3] [4].
It is a critical quality assurance step, especially during method transfer from one lab or organization to another, and is often a regulatory expectation in industries like pharmaceuticals [1].
The workflow for a typical cross-validation study involves multiple, coordinated steps, which can be visualized below:
When performing a cross-validation, specific performance criteria are evaluated according to established guidelines like ICH Q2(R1) [5]. The table below outlines these key parameters and their experimental approaches.
| Validation Parameter | What It Measures | Typical Experimental Approach |
|---|---|---|
| Accuracy [5] | Closeness of results to the true value | Analysis of samples spiked with known amounts of analyte (e.g., at 80%, 100%, 120% of target concentration), then calculating recovery % [5] [6]. |
| Precision [5] | Closeness of agreement between a series of measurements | Repeatability: Multiple measurements of homogeneous samples by one analyst under same conditions [5]. Intermediate Precision: Measurements by different analysts, on different days, or with different equipment within the same lab [5] [6]. Reproducibility (Cross-Lab): Precision between different laboratories [1] [5]. | | Specificity [5] | Ability to measure the analyte without interference from other components | Demonstrate that the method produces a response for the target analyte (e.g., Diclosulam) without significant interference from blank, placebo, or potential impurities [6]. | | Linearity & Range [5] | Ability to produce results proportional to analyte concentration within a given range | Analyze samples with analyte concentrations across a specified range (e.g., 50% to 120% of the target level). The relationship is assessed via correlation coefficient and y-intercept of a linearity plot [5] [6]. | | Robustness [5] | Reliability of an analysis when small, deliberate changes are made to method parameters | Testing the method's performance under varied conditions (e.g., different columns, flow rates, pH of mobile phase, temperature, extraction time) to identify critical parameters [5]. |
While I found information on analyzing this compound, it does not constitute a multi-laboratory cross-validation study:
Since a pre-existing comparison guide for this compound is not available, here is a practical approach to obtain the information you need:
The table below summarizes the key characteristics and known efficacy of this compound as presented in the search results.
| Aspect | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 145701-21-9 [1] [2] [3] |
| Mode of Action | Acetolactate synthase (ALS) or Acetohydroxyacid synthase (AHAS) inhibitor [2] [4] [5]. Classified as WSSA Group 2, HRAC Group B [2] [5]. |
| Key Use & Efficacy | Selective, pre-emergence herbicide for broadleaf weeds in soybeans and peanuts [1] [2]. Controls morningglories, cocklebur, velvetleaf, and nutsedge, but does not control sicklepod [1]. |
| Application Rate | Peanuts: 21-32 g ai/ha; Soybeans: 32-42 g ai/ha [1]. |
| Toxicology (Acute, Rat) | Oral LD₅₀ >5000 mg/kg; Percutaneous LD₅₀ >2000 mg/kg [1]. |
While direct comparative studies are unavailable in the search results, the following information provides context on how this compound's efficacy is evaluated.
Experimental Application Protocols Research into this compound often involves specific application methods to assess its efficacy:
Sample Experimental Workflow The diagram below outlines a generalized experimental workflow for evaluating a pre-emergence herbicide like this compound in a field setting.
Diagram 1: Generalized workflow for field evaluation of a pre-emergence herbicide.
Palmer amaranth has a long and well-documented history of resistance to herbicides that inhibit the Acetolactate Synthase (ALS) enzyme (HRAC Group 2). The table below summarizes confirmed cases of ALS-inhibitor resistance, which provides context for understanding potential diclosulam resistance.
| Location | First Confirmed | Herbicides Resisted (ALS-Inhibitors) | Situation / Crop |
|---|---|---|---|
| Arkansas, US [1] | 1994 | chlorimuron-ethyl, This compound, imazaquin, imazethapyr, pyrithiobac-sodium | Soybean |
| Kansas, US [1] | 1993 | imazethapyr | Alfalfa, Corn, Sorghum, Soybean |
| Tennessee, US [1] | 1994 | imazaquin, pyrithiobac-sodium | Cotton, Soybean |
| North Carolina, US [1] | 1995 | chlorimuron-ethyl | Soybean |
| Georgia, US [1] | 2000 | imazapic, imazethapyr | Peanut |
| Brazil [1] | 2016 | chlorimuron-ethyl, cloransulam-methyl, imazethapyr | Corn, Cotton, Soybean |
A key point is that resistance to one ALS-inhibiting herbicide often leads to cross-resistance to other herbicides within the same group [1]. This suggests that populations resistant to the herbicides listed above are highly likely to also exhibit resistance to this compound.
Research shows that Palmer amaranth employs multiple mechanisms to survive herbicides. The two primary types are Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).
For ALS inhibitors specifically, a common TSR mechanism is the Trp574Leu mutation in the ALS enzyme, which reduces the herbicide's ability to bind effectively [3]. However, a significant finding is the prevalence of NTSR. A 2021 study on a six-way-resistant population found that metabolic resistance mediated by Cytochrome P450 and GST enzymes was the predominant mechanism, allowing the weed to detoxify herbicides before they cause harm [2]. This can predispose the plant to resistance against multiple herbicides, including those not previously used in the field.
Given the lack of direct comparative data for this compound, your guide could take the following approach:
The table below summarizes key data on this compound's properties and its observed behavior in terrestrial field dissipation studies.
| Aspect | Details and Data |
|---|---|
| Herbicide Classification | Sulfonanilide; Triazolopyrimidine sulfonamide [1]. |
| Mode of Action | Inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in plant amino acid synthesis [1]. |
| Application Example | Preemergence broadcast application at 35-37 g ai/ha [2]. |
| Field Dissipation Half-life (DT₅₀) | 13 to 43 days across four U.S. sites [2]. Other sources note a typical field half-life of 20 days [1]. |
| Laboratory Soil Half-life | Reported as 49 days, classifying it as moderately persistent [1]. |
| Primary Findings | Rapid field dissipation; low persistence and mobility due to increasing sorption over time; field observations consistent with lab studies [2]. |
The NAFTA Guidance Document outlines a robust, hypothesis-driven approach for these studies. The core objective is to answer: "Where did the pesticide go when applied in the field?" [3] Validation is achieved by designing a study that tests a pre-defined Conceptual Model of the pesticide's behavior.
The following diagram illustrates this logical workflow for designing and validating a terrestrial field dissipation study.
Based on the framework, a validated study requires meticulous planning and execution [3]:
Site Characterization: A minimum three-year history of site use and management is required. Critical data includes:
Study Modules:
Analytical Method Reporting: The study must use validated analytical methods with detailed quality assurance/quality control (QA/QC) data, including information on recovery, precision, and limits of detection/quantitation.
The field data for this compound demonstrates a successful validation of its conceptual model:
The table below summarizes the available ecotoxicity data for this compound. Please note that toxicity values can vary based on specific test conditions and species.
| Organism / Parameter | Test Duration | Value | Notes / Effect Level |
|---|---|---|---|
| Honeybees (Apis mellifera) | |||
| Contact Toxicity | 48 hours | LD₅₀ > 25 µg/bee [1] [2] | Practically non-toxic [2]. |
| Freshwater Fish | |||
| Rainbow Trout | 96 hours | LC₅₀ > 110 mg/L [1] [2] | |
| Bluegill Sunfish | 96 hours | LC₅₀ > 137 mg/L [1] [2] | |
| Sheepshead Minnow | 96 hours | LC₅₀ > 120 mg/L [2] | |
| Aquatic Invertebrates | |||
| Daphnia (Water flea) | 48 hours | LC₅₀ 72 mg/L [1] [2] | |
| Daphnia Life-cycle | Chronic | NOEC 5.66 mg/L [2] | No Observed Effect Concentration. |
| Grass Shrimp | 96 hours | LC₅₀ > 120 mg/L [2] | |
| Eastern Oyster | 96 hours | LC₅₀ > 120 mg/L [2] | |
| Aquatic Plants | |||
| Green Algae (Selenastrum capricornutum) | 14 days | EC₅₀ 1.6 µg/L [1] [2] | High toxicity. |
| Blue-green Algae (Anabaena flos-aquae) | 14 days | EC₅₀ 83 µg/L [2] | |
| Duckweed (Lemna sp.) | 96 hours | EC₅₀ 1.16 µg/L [2] | High toxicity. |
| Other Organisms | |||
| Earthworms | 14 days | LC₅₀ > 991 mg/kg [1] [2] | Practically non-toxic. |
| Bobwhite Quail (Oral) | Acute | LD₅₀ > 2250 mg/kg [1] [2] | Slightly toxic. |
| Bobwhite Quail (Dietary) | Acute | LC₅₀ > 5620 ppm [2] |
The toxicity data for this compound was likely generated following standardized international testing guidelines. The table below outlines the core methodologies relevant to the data presented.
| Test Organism | Guideline & Objective | Key Protocol Elements |
|---|
| Honeybees | OECD Guideline 214: "Honeybees, Acute Contact Toxicity Test" [3]. Objective: Determine the LD₅₀ via direct contact. | 1. Exposure: Anesthetized adult worker bees are treated topically on the thorax with a range of pesticide doses [4]. 2. Housing: Treated bees are kept in small cages and provided with sugar syrup and water ad libitum. 3. Duration & Conditions: Mortality is recorded after 48 hours of exposure under controlled temperature and humidity. 4. Analysis: LD₅₀ is calculated using statistical methods like probit analysis [3]. | | Aquatic Organisms (Fish/Invertebrates) | EPA Ecological Risk Assessments (aligned with 40 CFR 158) [5]. Objective: Determine the LC₅₀ (Lethal Concentration for 50% of the population). | 1. Test Chamber: Organisms are placed in a controlled aquarium system with the test substance dissolved in water. 2. Exposure: A series of concentrations are tested, typically under a static or flow-through system. 3. Duration: The test lasts for 96 hours for fish and 48 hours for Daphnia. 4. Endpoint: Mortality is recorded, and the LC₅₀ is calculated. | | Aquatic Plants (Algae) | OECD Guideline 201: "Freshwater Alga and Cyanobacteria, Growth Inhibition Test". Objective: Determine the EC₅₀ (Effect Concentration for 50% growth inhibition). | 1. Exposure: Algae are exposed to the test substance in growth media over multiple generations. 2. Duration: The test typically runs for 72 hours, but data for this compound is based on a 14-day study [2]. 3. Measurement: Growth inhibition is measured by cell count or biomass. 4. Endpoint: The EC₅₀ is calculated based on the reduction in growth rate. |
The following diagram illustrates the logical workflow for assessing the environmental risk of a pesticide like this compound to different non-target organisms, based on the data and standard protocols.
To obtain a complete comparison, you may need to conduct targeted searches for specific alternative herbicides using scientific databases and regulatory documents (e.g., from the US EPA) [5].
The table below summarizes the available quantitative data on diclosulam and other herbicides from the search results.
| Herbicide | Test Organism | Key Bioaccumulation/Toxicity Finding | Notes |
|---|---|---|---|
| This compound | Not specified (general assessment) | "High potential for bioaccumulation" [1] | Based on its chemical properties [1]. |
| Ioxynil | Lumbriculus variegatus, Chironomus riparius | "Highest bioaccumulation potential" of the tested compounds; LC₅₀ (Water): 1.79 mg/L (L. variegatus) and 2.79 mg/L (C. riparius) [2] | Tested in sediment [2]. |
| Bentazone | Lumbriculus variegatus, Chironomus riparius | LC₅₀ (Water): 79.11 mg/L (L. variegatus) and 62.31 mg/L (C. riparius); inhibited larval growth in sediment [2] | Tested in sediment [2]. |
| Pendimethalin | Lumbriculus variegatus, Chironomus riparius | Data not fully detailed in available excerpt; less toxic than ioxynil in water-only tests [2] | Tested in sediment [2]. |
| Tembotrione | Zebrafish (Danio rerio) | BCF: 0.664 to 0.724; indicated "low risk" of exposure [3] | A different herbicide class for context [3]. |
While the specific laboratory methods for the this compound assessment were not provided, the following are standard experimental frameworks for determining the bioaccumulation potential of herbicides, as reflected in the cited research.
The following diagram illustrates the general decision-making workflow for assessing the bioaccumulation potential of an herbicide, based on standard ecotoxicological practice.
The available information has some constraints for a direct comparison:
The following table summarizes key data for diclosulam and cloransulam-methyl based on the available search results.
| Property | This compound | Cloransulam-methyl |
|---|---|---|
| Aqueous Solubility (at 20°C, pH 7) | 6.32 μg/mL (Low) [1] [2] | Information missing from search results |
| Octanol-Water Partition Coefficient (log P) | 0.85 (Low) [1] [2] | Information missing from search results |
| Soil Adsorption Coefficient (Koc) | Mean value of 78 mL/g (range 55-78 reported) [1] [2] | Information missing from search results |
| Vapor Pressure | 6.67×10-10 mPa (Low) [1] [2] | Information missing from search results |
| Soil Dissipation Half-Life (DT₅₀ - Lab) | 33-65 days (Moderately persistent) [1] | 13-28 days (Mean 18 days) [3] |
| Soil Dissipation Half-Life (DT₅₀ - Field) | ~20 days (Non-persistent) [1] | 0.44-5.53 days (Rapid dissipation) [4] |
| Primary Degradation Route | Microbial degradation [1] [2] | Microbial degradation (aerobic) [3] |
Analysis of Comparative Mobility: The physicochemical properties of this compound suggest a potential for mobility in soil. Its low adsorption coefficient (Koc) and low octanol-water partition coefficient (log P) indicate that it is not strongly bound to soil particles [1] [2]. Combined with its moderate aqueous solubility, this profile means this compound may leach into groundwater, especially in areas with coarse-textured soils or high rainfall [1]. While direct property data for cloransulam-methyl is missing from the search results, its rapid dissipation in field studies suggests it may become less available for leaching over time compared to this compound [4].
Here is a summary of the methodologies from key studies that inform the understanding of these herbicides' behavior.
The diagram below outlines a generalized experimental workflow for studying the sorption and degradation of herbicides in soil, integrating key methods from the cited research.
Available data allows for a preliminary environmental comparison:
A definitive, side-by-side comparison of the sorption behavior of this compound and cloransulam-methyl across a range of soils is not available in the current search results. Future research conducting direct comparative batch sorption experiments would be valuable to fill this knowledge gap.
The table below synthesizes the core environmental data for the three herbicides, highlighting their distinct characteristics and potential risks.
| Parameter | Diclosulam | Metribuzin | Clethodim |
|---|---|---|---|
| Water Solubility (at pH 7) | 6.32 μg/L (Low) [1] [2] | 1070 mg/L (High) [3] | 5450 mg/L (High) [4] |
| Soil DT₅₀ (Persistence) | ~33-65 days (Moderately persistent) [1] [2] | 5-25 days (Non-persistent to Moderately persistent) [3] | Low persistence (Specific values vary) [4] |
| Mobility / Leaching Potential | High (Koc ~55-78) [1] [2] | High (GUS leaching alert) [3] | Data not fully specified in search results |
| Vapor Pressure | 6.67x10⁻¹⁰ mPa (Low) [1] [2] | Data not fully specified in search results | Data not fully specified in search results |
| Aquatic Ecotoxicity (Fish LC₅₀) | >110 mg/L (Low toxicity) [2] | Moderate toxicity [3] | Moderate toxicity [4] |
| Aquatic Ecotoxicity (Algae EC₅₀) | 1.6 μg/L (High toxicity) [2] | Moderate toxicity [3] | Moderate toxicity [4] |
| Toxicity to Honeybees | Low toxicity (Contact LD₅₀ >25 μg/bee) [2] | Moderate toxicity [3] | Moderate toxicity [4] |
| Key Environmental Concerns | High toxicity to aquatic plants and algae; High mobility leading to leaching potential [1] [2] | High mobility and potential for groundwater contamination; Classified as a potential endocrine disruptor and "forever chemical" based on high aquatic toxicity [3] | Rapid photodegradation in water, but some photoproducts may be more toxic and mobile than the parent compound [5] |
The comparative data in the table is derived from specific experimental studies and standardized regulatory tests.
The following diagram illustrates a generalized experimental workflow used to generate the data on environmental fate and ecotoxicity for pesticides, which applies to the studies cited for these three herbicides.
The comparative data reveals critical considerations for the development and application of these herbicides:
Environmental Hazard